2,6-Diaminopurine hemisulfate salt
描述
属性
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6N6.H2O4S/c2*6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h2*1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVJLBUCSUIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989143 | |
| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69369-16-0 | |
| Record name | 1H-Purine-2,6-diamine, sulfate (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069369160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--2-imino-2,3-dihydro-1H-purin-6-amine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Whitepaper: The Pleiotropic Mechanisms of 2,6-Diaminopurine Hemisulfate Salt as an Adenine Analog in Molecular Pharmacology and Synthetic Biology
Executive Summary
As a Senior Application Scientist, I frequently encounter researchers struggling with the limitations of canonical nucleobases in synthetic biology and translational pharmacology. 2,6-Diaminopurine (DAP), a naturally occurring adenine analog (also known as base Z in cyanophages), has emerged as a transformative molecule. However, the free base form of DAP presents significant solubility challenges in aqueous physiological environments. The utilization of 2,6-diaminopurine hemisulfate salt (CAS 69369-16-0) resolves this by drastically improving hydrophilicity and dissolution kinetics. This chemical formulation allows for precise molar dosing in in vitro and in vivo models without relying on cytotoxic organic solvents like DMSO[Sigma-Aldrich, 2023].
This technical guide dissects the three core mechanisms of action of DAP hemisulfate: targeted nonsense mutation readthrough, thermodynamic stabilization of nucleic acids, and allosteric modulation of riboswitches.
Core Mechanism I: Targeted Nonsense Mutation Readthrough via FTSJ1 Inhibition
Nonsense mutations account for approximately 10-11% of all inherited genetic disorders, including severe forms of Cystic Fibrosis (e.g., CFTR W1282X) and Hemophilia A. DAP has been identified as a highly potent and exclusive corrector of UGA premature termination codons (PTCs)[Trzaska et al., 2022].
The Causality: Unlike aminoglycosides (e.g., Geneticin) that induce widespread translational infidelity by indiscriminately binding the ribosomal decoding center, DAP acts upstream. It specifically inhibits FTSJ1 , a tRNA-specific 2'-O-methyltransferase. FTSJ1 is responsible for the 2'-O-methylation of cytosine 34 (C34) in the anticodon loop of tRNA^Trp. When DAP inhibits FTSJ1, the resulting hypomethylated tRNA^Trp exhibits increased conformational flexibility. This structural relaxation permits near-cognate wobble base pairing between the tRNA^Trp anticodon and the UGA stop codon in the mRNA. Consequently, the ribosome incorporates tryptophan instead of recruiting release factors, restoring full-length protein synthesis[Leroy et al., 2023].
Caption: DAP-mediated UGA readthrough pathway via targeted FTSJ1 inhibition.
Core Mechanism II: Thermodynamic Stabilization of Nucleic Acid Duplexes
In synthetic biology, designing oligonucleotides with high target affinity is paramount. DAP substitutes directly for adenine, pairing with thymine (in DNA) or uracil (in RNA).
The Causality: The canonical Adenine-Thymine (A-T) base pair is stabilized by two Watson-Crick hydrogen bonds. DAP possesses an exocyclic amino group at the C2 position. This functional group acts as an additional hydrogen bond donor, interacting with the C2 carbonyl oxygen of thymine/uracil to form a third hydrogen bond . This intermolecular base triple fundamentally alters the thermodynamic landscape of the duplex, increasing the melting temperature ( Tm ) by 1.0°C to 1.5°C per DAP substitution[Bailly & Waring, 1998]. Furthermore, this modification disrupts the minor groove's normal spine of hydration, rendering DAP-containing DNA resistant to specific restriction endonucleases—an evolutionary advantage leveraged by the S-2L cyanophage[Zhou et al., 2022].
Caption: Thermodynamic stabilization via the third hydrogen bond in DAP-T pairing.
Core Mechanism III: Allosteric Modulation of Purine Riboswitches
Riboswitches are cis-acting regulatory RNA elements that control gene expression via metabolite binding. The adenine-responsive riboswitch (A-switch) regulates purine efflux pumps and metabolism in bacteria.
The Causality: DAP binds to the A-switch aptamer domain with an extraordinary affinity ( Kd≈10 nM), which is approximately 30-fold tighter than the natural ligand, adenine ( Kd≈300 nM)[Wickiser et al., 2005]. The structural basis for this affinity lies in the ligand-binding pocket, specifically at the pyrimidine residue U74. The 2-amino group of DAP forms two additional hydrogen bonds with the C2 carbonyl groups of the RNA pocket. This enhanced stabilization locks the aptamer into a compact fold, triggering a downstream conformational shift in the expression platform that dictates transcription antitermination[Batey et al., 2004].
Quantitative Data & Comparative Analysis
Table 1: Comparative Binding Affinities and Thermodynamic Parameters of Purine Riboswitches
| Ligand | Target Riboswitch | Dissociation Constant ( Kd ) | Enthalpy ( ΔH ) | Gibbs Free Energy ( ΔG ) |
| Adenine | Adenine-sensing (A-switch) | ~300 nM | -32.5 kcal/mol | -8.9 kcal/mol |
| 2,6-Diaminopurine | Adenine-sensing (A-switch) | ~10 nM | -40.3 kcal/mol | -10.7 kcal/mol |
| Guanine | Guanine-sensing (G-switch) | ~5 nM | -38.1 kcal/mol | -11.2 kcal/mol |
| 2,6-Diaminopurine | G-switch (C74U mutant) | ~15 nM | -40.3 kcal/mol | -10.7 kcal/mol |
Table 2: Nonsense Mutation Readthrough Efficacy (UGA PTCs)
| Compound | Target Mutation | Readthrough Specificity | Cellular Toxicity Profile | Optimal In Vitro Dose |
| DAP Hemisulfate | CFTR W1282X (UGA) | Highly Specific (UGA only) | Low | ~50 - 100 µM |
| Geneticin (G418) | CFTR W1282X (UGA) | Non-specific (UGA, UAA, UAG) | High (Ototoxic/Nephrotoxic) | ~200 µM |
| Ataluren (PTC124) | Dystrophin (UGA) | Moderate | Low | Variable |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. An experiment without internal mechanistic controls is merely an observation, not proof of causality.
Protocol A: In Vitro Validation of UGA Readthrough via Dual-Luciferase Assay
Causality of Experimental Choice: We utilize a dual-luciferase reporter (Firefly/Renilla) because it normalizes for cell number, transfection efficiency, and generalized translational suppression, isolating the specific readthrough event.
-
Step 1: Plasmid Construction. Clone the target gene sequence containing the UGA PTC (e.g., CFTR W1282X) between the Renilla (Rluc) and Firefly (Fluc) luciferase genes.
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Step 2: Cell Culture & Transfection. Plate HEK293T cells at 1×105 cells/well in a 96-well plate. Transfect with 100 ng of the reporter plasmid using a lipid-based reagent.
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Step 3: DAP Hemisulfate Treatment. 24 hours post-transfection, replace media with fresh media containing 50 µM to 100 µM DAP hemisulfate salt. (Why hemisulfate? It dissolves directly in the aqueous media, avoiding DMSO-induced membrane permeabilization artifacts).
-
Step 4: Quantification. After 24 hours of treatment, lyse cells and measure luminescence using a dual-injector plate reader. Calculate the Fluc/Rluc ratio.
-
Self-Validation System (The Trustworthiness Pillar): You MUST run parallel transfections using identical plasmids where the UGA codon is mutated to UAA and UAG. Because DAP specifically modulates tRNA^Trp (which decodes UGA), a true DAP-mediated mechanism will show a dose-dependent increase in the Fluc/Rluc ratio only for the UGA construct. If UAA or UAG ratios also increase, your readthrough is an artifact of generalized ribosomal stalling or toxicity, invalidating the targeted mechanism.
Caption: Self-validating experimental workflow for quantifying UGA nonsense mutation readthrough.
Protocol B: Thermodynamic Validation of DAP-Modified Oligonucleotides via UV Melting ( Tm ) Analysis
Causality of Experimental Choice: UV spectrophotometry at 260 nm directly measures the hyperchromic shift that occurs when stacked base pairs in a duplex separate into single strands. This provides a direct thermodynamic readout of the 3-hydrogen-bond stability imparted by DAP.
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Step 1: Oligonucleotide Synthesis & Annealing. Synthesize a target DNA duplex where canonical adenines are systematically replaced with DAP. Anneal the strands in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.4) by heating to 95°C for 5 minutes and cooling at 1°C/min to 20°C.
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Step 2: UV Melting Curve Acquisition. Load 2 µM of the annealed duplex into a quartz cuvette. Monitor absorbance at 260 nm while ramping the temperature from 20°C to 90°C at a rate of 0.5°C/min.
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Step 3: Data Analysis. Plot the first derivative of the absorbance against temperature ( dA260/dT ). The peak of this curve represents the melting temperature ( Tm ).
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Self-Validation System: Include a mismatch control where the complementary strand contains a Cytosine opposite the DAP residue. A true Watson-Crick-like DAP-Thymine pairing will yield a sharp first-derivative peak shifted +1.0°C to +1.5°C per substitution compared to an A-T control. The DAP-Cytosine mismatch must show a drastically lowered Tm and a broadened transition curve, proving that the stabilization is strictly due to specific hydrogen bonding, not non-specific base stacking or salt artifacts.
References
-
Trzaska, C., et al. (2022). "2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations." Nature Communications. URL: [Link][1]
-
Leroy, C., et al. (2023). "The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA." Molecular Therapy. URL:[Link][2]
-
Bailly, C., & Waring, M. J. (1998). "The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA." Nucleic Acids Research. URL:[Link][3]
-
Zhou, W., et al. (2022). "Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine." Journal of the American Chemical Society. URL:[Link][4]
-
Batey, R. T., et al. (2004). "An intermolecular base triple as the basis of ligand specificity and affinity in the guanine- and adenine-sensing riboswitch RNAs." Proceedings of the National Academy of Sciences. URL:[Link]
-
Wickiser, J. K., et al. (2005). "The kinetics of ligand binding by an adenine-sensing riboswitch." Biochemistry. URL:[Link][5]
-
RCSB Protein Data Bank. "2B57: Guanine Riboswitch C74U mutant bound to 2,6-diaminopurine." RCSB PDB. URL:[Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The power of 2,6-diaminopurine in correcting UGA nonsense codons in CFTR mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of ligand binding by an adenine-sensing riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Thermodynamic and Nanomechanical Profiling of 2,6-Diaminopurine-Thymine Base Pairs
An In-Depth Technical Guide for Advanced Oligonucleotide Engineering
Phase I: Mechanistic Architecture of the DAP-T Base Pair
In the design of synthetic oligonucleotides, antisense agents, and diagnostic probes, controlling the thermodynamic stability of the double helix is paramount. Canonical Watson-Crick base pairing relies on two hydrogen bonds between Adenine (A) and Thymine (T), and three between Guanine (G) and Cytosine (C).
2,6-Diaminopurine (DAP, also known as 2-aminoadenine or Z-base) is a naturally occurring adenine analog originally discovered in the cyanophage S-2L genome. Structurally, DAP differs from adenine by the presence of an exocyclic amine group at the C2 position of the purine ring. When DAP pairs with Thymine (DAP-T), this 2-amino group projects into the minor groove, acting as a hydrogen bond donor to the C2 carbonyl oxygen of Thymine (1[1]).
This creates a robust three-hydrogen-bond network that mimics the thermodynamic strength of a G-C pair while preserving the spatial geometry of an A-T pair.
Caption: Structural logic comparing canonical A-T and modified DAP-T hydrogen bonding networks.
Phase II: Thermodynamic Profiling & Energetics
The integration of the third hydrogen bond fundamentally alters the free energy ( ΔG∘ ) landscape of duplex formation. Optical melting experiments demonstrate that substituting a canonical A-T pair with a DAP-T pair increases the melting temperature ( Tm ) by approximately 3 °C per substitution (2[2]).
Under physiological salt conditions, the hierarchy of base pair thermodynamic stability follows a distinct order: G:C > D:T ≈ I:C > A:T > G:T > I:T (3[3]). The apparent stabilization energy derived from the 2-amino group is highly dependent on salt concentration, as the minor groove interaction alters local electrostatic potentials and hydration shell dynamics.
Quantitative Stability Comparison
| Base Pair | Hydrogen Bonds | Relative Stability Rank | Approx. Tm Increment per Substitution | Groove Alteration |
| A-T | 2 | Baseline | 0 °C | Standard |
| I-C | 2 | Moderate | Variable | Major Groove Modified |
| DAP-T | 3 | High | +2.0 °C to +3.0 °C | Minor Groove Donor Added |
| G-C | 3 | Highest | +3.0 °C to +4.0 °C | Standard |
Phase III: Nanomechanical Dynamics Under Tension
While thermodynamic parameters accurately describe zero-force stability, drug development—particularly for oligonucleotides interacting with polymerases or helicases—requires an understanding of mechanical stress.
Magnetic tweezer assays reveal that DAP substitution increases the flexural rigidity of double-stranded DNA. However, under high tension, DAP-DNA behaves counterintuitively. Despite the stabilizing third hydrogen bond, DAP-DNA undergoes an overstretching transition at ~52 pN , which is significantly lower than the ~60 pN required for evenly mixed AT/GC or GC-rich sequences (4[4]).
Crucially, cyclic stretching and relaxation of DAP-DNA at near-zero loading rates show little to no hysteresis. This indicates that rather than undergoing tension-induced melting (strand separation), the molecule undergoes a highly reversible B-form to S-form (S-DNA) conformational shift (4[4]).
Caption: Nanomechanical behavior of DAP-DNA under tension, highlighting the B-to-S conformational transition.
Phase IV: Self-Validating Experimental Methodologies
To engineer DAP-modified probes, scientists must derive empirical thermodynamic data. The following protocols are designed as self-validating systems, ensuring that derived parameters reflect true molecular states rather than experimental artifacts.
Protocol 1: UV Optical Melting for Thermodynamic Profiling
Causality & Rationale: UV melting at 260 nm exploits the hyperchromic effect—unstacked bases in single strands absorb more UV light than stacked bases in a duplex. By performing this at multiple total strand concentrations ( Ct ), we can use the Van't Hoff equation to extract enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) without relying on calorimetric assumptions (5[5]).
Step-by-Step Workflow:
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Sample Preparation: Synthesize and purify DAP-modified and complementary unmodified oligonucleotides. Prepare samples across a 10-fold concentration gradient (e.g., 2 µM to 20 µM) in a physiological buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, pH 7.0).
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Thermal Annealing: Heat samples to 95 °C for 5 minutes to disrupt secondary structures, then cool slowly (1 °C/min) to 4 °C. Causality: Slow cooling prevents kinetic trapping of mismatched or aggregated states.
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UV Monitoring: Ramp the temperature from 10 °C to 90 °C at a rate of 0.5 °C/min while monitoring absorbance at 260 nm.
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Data Extraction: Determine the Tm for each concentration from the peak of the first derivative of the melting curve ( ∂A/∂T ).
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Van't Hoff Analysis: Plot 1/Tm versus ln(Ct/4) for self-complementary or non-self-complementary duplexes.
Self-Validation Mechanism: If the melting is a true two-state process (Duplex ↔ Single Strands), the Van't Hoff plot will be perfectly linear. Deviation from linearity immediately flags intermediate states, triplex formation, or aggregation, invalidating the derived ΔG∘ .
Caption: Step-by-step self-validating UV melting workflow for thermodynamic parameter extraction.
Protocol 2: Magnetic Tweezer Assay for Nanomechanics
Causality & Rationale: To measure the exact force required to induce B-to-S transitions, magnetic tweezers apply precise piconewton (pN) forces to single DNA molecules tethered between a glass surface and a superparamagnetic bead. Self-Validation Mechanism: The system validates structural integrity via hysteresis analysis. By cyclically stretching and relaxing the tethered DNA, the presence of massive hysteresis confirms tension-induced melting (strand separation). Conversely, if the extension and relaxation curves perfectly overlap (zero hysteresis), it validates that the DAP-DNA successfully transitioned into S-DNA without breaking base pairs.
Phase V: Strategic Applications in Drug Development
The unique thermodynamic profile of DAP is heavily leveraged in the creation of Selectively Binding Complementary (SBC) Oligonucleotides .
By uniformly substituting adenine with 2-aminoadenine (DAP) and thymine with 2-thiothymine in complementary strands, researchers create a profound thermodynamic asymmetry. Due to steric clashes between the 2-amino group of DAP and the bulky 2-thio group of 2-thiothymine, these modified strands cannot hybridize to each other. However, they form exceptionally stable hybrids with unmodified, wild-type DNA or RNA targets (6[6]).
This allows drug developers to administer highly concentrated pairs of single-stranded SBC probes that will not self-quench, ensuring maximum bioavailability and kinetic favorability when invading highly structured genomic targets.
References
-
DNA duplex stability - Nucleic Acids Book ATDBio[Link]
-
Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing MDPI / PMC[Link]
-
Nanomechanics of Diaminopurine-Substituted DNA University of Milano-Bicocca (UNIMIB)[Link]
-
Thermodynamic studies of base pairing involving 2,6-diaminopurine Nucleic Acids Research (Oxford Academic)[Link]
-
Structure of a diaminopurine-thymidine base pair ResearchGate[Link]
-
Oligonucleotides Containing 2-Aminoadenine and 2-Thiothymine Act as Selectively Binding Complementary Agents Biochemistry - ACS Publications[Link]
Sources
The Biological Significance and Biotechnological Potential of 2,6-Diaminopurine (Z-DNA) in Cyanophage Genomes
Introduction: The Z-Genome Paradigm Shift
In molecular biology, the structural rigidity of the Watson-Crick base-pairing model is often treated as an immutable law. However, nature’s deviations from the standard genetic code represent highly optimized evolutionary solutions. The most profound example of this is found in the cyanophage S-2L, a bacteriophage that completely substitutes adenine (A) with 2,6-diaminopurine (Z) in its genome[1].
Unlike standard epigenetic modifications (e.g., 5-methylcytosine) that leave the Watson-Crick pairing intact, the Z-base fundamentally alters the thermodynamic and physical properties of the DNA double helix. By possessing an additional amine group at the 2-position, Z forms three hydrogen bonds with thymine (T) instead of the canonical two[2]. As application scientists, understanding the biosynthesis, evolutionary purpose, and translational applications of Z-DNA opens new frontiers in synthetic biology, phage therapy, and the treatment of genetic diseases.
Mechanistic Biology: The Z-DNA Biosynthetic Machinery
The synthesis of a Z-genome is not a spontaneous chemical anomaly; it is a highly coordinated, multi-enzymatic process that hijacks host bacterial metabolism while deploying specialized viral enzymes[3]. To achieve 100% substitution without lethal mutagenesis, the phage must simultaneously synthesize the novel nucleotide (dZTP) and eliminate the canonical competitor (dATP).
The core biosynthetic cluster relies on three critical phage-encoded enzymes, working in tandem with host factors:
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PurZ (Adenylosuccinate synthetase homolog): Catalyzes the condensation of dGMP and aspartate to form dSMP (N6-succino-2-amino-2'-deoxyadenylate), utilizing ATP as an energy donor[1].
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DatZ (dATP triphosphohydrolase): Actively degrades the host's dATP pool. This is a critical regulatory step; without dATP depletion, polymerases would indiscriminately incorporate adenine[1].
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MazZ ((d)GTP-specific diphosphohydrolase): Provides the necessary dGMP substrate for PurZ by hydrolyzing host GTP/dGTP pools[1].
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DpoZ / PrimPol: A specialized viral DNA polymerase that possesses a permissive active site capable of accommodating the bulky 2-amino group of dZTP for genomic incorporation[4].
Fig 1: Enzymatic pathway of dZTP biosynthesis and genomic incorporation.
Evolutionary Advantage: Evasion of Host Defense Systems
From an evolutionary standpoint, the energetic cost of synthesizing a completely novel nucleotide must be offset by a massive survival advantage. Bacteria have evolved sophisticated anti-phage defense mechanisms, most notably Restriction-Modification (R-M) systems and CRISPR-Cas arrays, which recognize and cleave foreign DNA[5].
The substitution of A with Z completely alters the topography of the DNA's minor and major grooves. Because most host restriction endonucleases rely on precise steric recognition of the A-T base pair, the protruding 2-amino group of the Z-base creates severe steric hindrance[6]. This renders the Z-genome virtually invisible to host nucleases, allowing the cyanophage to replicate unimpeded.
Fig 2: Mechanism of Z-DNA-mediated evasion of host restriction-modification systems.
Experimental Workflows & Self-Validating Protocols
To harness Z-DNA for synthetic biology, researchers must be able to reconstitute and validate its synthesis. The following protocols are designed as self-validating systems, ensuring that experimental causality is maintained at every step.
Protocol 1: In Vitro Reconstitution of the Z-DNA Biosynthetic Pathway
Objective: Synthesize Z-DNA using a cell-free enzymatic cascade.
-
Substrate Preparation: Prepare a reaction master mix containing 1 mM dGMP, 5 mM free aspartic acid, and 2 mM ATP in a standard reaction buffer (pH 7.5).
-
Causality: ATP is strictly required by PurZ as the energy donor to drive the thermodynamically unfavorable condensation of dGMP and aspartate into dSMP.
-
-
Enzymatic Conversion (dSMP Synthesis): Introduce 500 nM of recombinant phage PurZ. Incubate at 37°C for 30 minutes.
-
Causality: PurZ catalyzes the rate-limiting, committed step for Z-DNA biosynthesis.
-
-
Host Factor Integration (dZMP Generation): Add 500 nM of host-derived adenylosuccinate lyase (PurB).
-
Causality: Phages lack this enzyme and parasitically rely on the host's PurB to cleave the succinyl group from dSMP, yielding dZMP.
-
-
Phosphorylation & dATP Depletion: Introduce host kinases (to form dZTP) alongside 1 µM phage DatZ.
-
Causality: DatZ specifically hydrolyzes host dATP. If dATP is not depleted, the polymerase will indiscriminately incorporate A instead of Z. DatZ ensures a pure Z-genome by eliminating the competing substrate.
-
-
Polymerization: Add DpoZ (Z-specific DNA polymerase) and a single-stranded template DNA.
-
Causality: DpoZ has evolved a permissive active site that accommodates the bulky 2-amino group of dZTP, enabling efficient elongation without steric clash[4].
-
Protocol 2: LC-MS/MS Quantification of Z-DNA Incorporation
Objective: Unequivocally verify the complete substitution of A with Z.
-
Genomic DNA Extraction & Digestion: Extract synthesized DNA and digest into single nucleosides using Nuclease P1 and Alkaline Phosphatase at 37°C for 2 hours.
-
Causality: Complete digestion is required because mass spectrometry analyzes single nucleosides; incomplete digestion leads to artificial skewing of the A:Z ratio.
-
-
Chromatographic Separation: Run the digest through a C18 reverse-phase HPLC column.
-
Causality: 2,6-diaminopurine (Z) is more polar than adenine (A) due to the extra amino group, causing it to elute earlier. This physical separation prevents ion suppression in the MS source.
-
-
Mass Spectrometry Analysis: Monitor Multiple Reaction Monitoring (MRM) transitions for A (m/z 252 → 136) and Z (m/z 267 → 151).
-
Causality: The 15 Da mass shift unequivocally distinguishes Z from A, providing a self-validating metric of complete adenine substitution.
-
Translational Applications: From Phage Therapy to Genetic Disease
Beyond its ecological role, 2,6-diaminopurine (DAP) has profound implications for modern drug development.
Advanced Phage Therapy: Antimicrobial resistance (AMR) is a global crisis. Traditional phage therapy often fails because pathogenic bacteria rapidly deploy CRISPR-Cas or R-M systems to destroy the therapeutic phages. Engineering therapeutic phages with the purZ-datZ-mazZ gene cluster to produce Z-genomes could yield "stealth phages" that are entirely immune to bacterial nucleases, drastically improving clinical efficacy[7].
Nonsense Mutation Readthrough (Cystic Fibrosis): Remarkably, free 2,6-diaminopurine has demonstrated potent therapeutic effects in human genetic diseases. Approximately 10% of Cystic Fibrosis (CF) cases are caused by nonsense mutations (e.g., UGA premature stop codons) that halt CFTR protein synthesis. Recent studies have shown that DAP acts as a highly potent corrector of UGA nonsense mutations[8].
-
Mechanism of Action: DAP inhibits FTSJ1, a tRNA-specific 2′-O-methyltransferase. By altering tRNA modification, DAP promotes ribosomal readthrough of the premature stop codon, restoring full-length, functional CFTR protein expression with minimal cellular toxicity[9].
Quantitative Data Summaries
To facilitate rapid comparison for drug development and structural biology applications, the biophysical and kinetic parameters of Z-DNA versus canonical A-DNA are summarized below.
Table 1: Biophysical and Structural Comparison of Adenine vs. 2,6-Diaminopurine
| Property | Canonical Adenine (A) | 2,6-Diaminopurine (Z) | Biological / Technical Implication |
| Base Pairing (with Thymine) | 2 Hydrogen Bonds | 3 Hydrogen Bonds | Z-T pairing mimics the thermodynamic strength of G-C pairing. |
| Thermal Stability (Tm) | Baseline | +1.5°C to +2.0°C per substitution | Z-DNA exhibits extreme resistance to thermal denaturation. |
| Major Groove Sterics | Standard conformation | Altered by 2-amino group | Prevents docking of host restriction enzymes and standard transcription factors. |
| Polymerase Substrate | dATP | dZTP | Requires specialized viral polymerases (DpoZ) or permissive host enzymes. |
| Host Toxicity | Non-toxic | Highly toxic to bacteria | Forces the phage to compartmentalize synthesis and actively degrade dATP. |
References
-
Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA. Nature Communications.[Link]
-
A widespread pathway for substitution of adenine by diaminopurine in phage genomes. Science.[Link]
-
Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology.[Link]
-
Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Molecular Therapy.[Link]
-
Overview of Phage Defense Systems in Bacteria and Their Applications. MDPI Viruses.[Link]
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- 8. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The 2,6-Diaminopurine Hemisulfate Whitepaper: Molecular Weight, Aqueous Solubility, and Formulation Dynamics
Executive Summary
2,6-Diaminopurine (DAP), historically recognized as a potent adenine analog, has experienced a renaissance in modern pharmacology and synthetic biology. By forming three Watson-Crick hydrogen bonds with thymine or uracil—as opposed to the two bonds formed by canonical adenine—DAP fundamentally alters the thermodynamic stability of nucleic acid duplexes[1]. Recently, DAP has demonstrated profound therapeutic potential as a corrector of UGA nonsense mutations in genetic disorders such as Cystic Fibrosis[2].
However, the free base of DAP suffers from poor aqueous solubility (~2.38 mg/mL at 20°C)[3], limiting its direct application in high-concentration in vitro and in vivo models. To circumvent this, researchers utilize the hemisulfate salt variant (CAS 69369-16-0)[4]. This technical guide provides an in-depth analysis of the molecular weight stoichiometry, thermodynamic solubility profile, and validated experimental workflows for 2,6-diaminopurine hemisulfate.
Stoichiometry and Molecular Weight Analysis
Understanding the exact molecular weight of the hemisulfate salt is critical for accurate molarity calculations in pharmacological dosing and enzymatic assays.
The term "hemisulfate" dictates a 2:1 molar ratio between the DAP free base and sulfuric acid.
-
DAP Free Base ( C5H6N6 ): 150.14 g/mol
-
Sulfuric Acid ( H2SO4 ): 98.08 g/mol
-
Hemisulfate Contribution (½ H2SO4 ): 49.04 g/mol
Thus, the effective molecular weight of 2,6-Diaminopurine Hemisulfate ( C5H6N6⋅21H2SO4 ) is 199.20 g/mol [1].
Table 1: Physicochemical Properties of DAP Hemisulfate
| Property | Value | Clinical / Laboratory Significance |
| CAS Number | 69369-16-0[4] | Ensures procurement of the correct salt form. |
| Molecular Weight | 199.20 g/mol [1] | Required for precise molar stock formulations. |
| Molecular Formula | C5H6N6⋅21H2SO4 [4] | Highlights the 2:1 base-to-acid stoichiometric ratio. |
| Melting Point | >300 °C (Decomposes)[1] | Indicates high thermal stability in solid-state storage. |
| UV Absorbance ( λmax ) | 247 nm, 280 nm (pH 7.0)[1] | Crucial for LC-MS and spectrophotometric quantification. |
Aqueous Solubility Profile and Thermodynamics
The transition from a free base to a hemisulfate salt significantly alters the lattice energy and solvation thermodynamics of the molecule. The sulfate counterion disrupts the highly ordered, rigid hydrogen-bonding network inherent to the pure purine crystal lattice, thereby lowering the energetic barrier to aqueous solvation.
Solvent Compatibility and Limits
-
Pure Water (Free Base): Highly restricted (~2.38 mg/mL at 20°C)[3]. The neutral purine ring heavily favors self-association over water-solute interactions.
-
Aqueous Acid / Formic Acid: Highly soluble. In 100% formic acid, DAP hemisulfate achieves solubility up to 50 mg/mL (yielding a clear to hazy yellow-green solution)[1]. The low pH protonates the purine nitrogens, maximizing ion-dipole interactions with the solvent.
-
Dimethyl Sulfoxide (DMSO): The preferred solvent for biological stock solutions. DAP hemisulfate is readily soluble in DMSO at concentrations up to 100 mM (~19.9 mg/mL) [2]. DMSO acts as a universal aprotic solvent, preventing premature hydrolysis while maintaining the compound in a biologically available state for cell culture media dilution.
Mechanistic Pathway: From Dissolution to Therapeutic Action
To understand why solubility dictates efficacy, one must trace the molecule's journey from an aqueous formulation to its intracellular target. The diagram below maps the causality between the physical state of DAP hemisulfate and its ultimate biological function—such as the readthrough of premature stop codons.
Fig 1: Mechanistic pathway of DAP hemisulfate from aqueous dissolution to therapeutic action.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.
Protocol A: Preparation of a 50 mM Master Stock for In Vitro Assays
Causality: Direct dissolution in physiological buffers (pH 7.4) often leads to micro-precipitates due to localized pH shifts. Using DMSO as the primary solvent ensures complete molecular dispersion before secondary dilution into aqueous media[2].
-
Gravimetric Measurement: Weigh exactly 9.96 mg of 2,6-Diaminopurine Hemisulfate (MW = 199.20 g/mol ) into a sterile, amber microcentrifuge tube. Note: Amber tubes are used to prevent potential photolytic degradation.
-
Primary Solvation: Add 1.0 mL of anhydrous DMSO .
-
Agitation: Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
Self-Validation (Spectrophotometry): Take a 1:1000 dilution of the stock in 0.1 M phosphate buffer (pH 7.0) and measure the UV absorbance. A successful formulation will exhibit distinct peaks at 247 nm and 280 nm [1].
-
Storage: Aliquot into 50 µL single-use volumes and store at -20°C. Causality: Repeated freeze-thaw cycles can cause the sulfate salt to crash out of the DMSO matrix.
Protocol B: LC-MS/MS Extraction and Quantification from Biological Matrices
Causality: When DAP is administered to biological systems, it must be accurately quantified to determine pharmacokinetic distribution. Proteins in plasma or lysates will foul LC columns; therefore, an acidic precipitation step is required[2].
-
Matrix Spiking: Transfer 50 µL of the biological sample (e.g., plasma or cell lysate) into a clean tube. Add a known concentration of an internal standard (e.g., stable-isotope labeled DAP).
-
Protein Precipitation: Add 200 µL of ice-cold methanol. Causality: Methanol aggressively denatures proteins while maintaining the solubility of the highly polar DAP molecule.
-
Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.
-
Concentration & Acidification: Evaporate the methanol under a gentle stream of nitrogen gas. Reconstitute the dried pellet in 50 µL of water containing 1% trifluoroacetic acid (TFA) [2]. Causality: TFA ensures the purine nitrogens remain fully protonated, optimizing the peak shape and retention time on a reverse-phase C18 column.
-
Analysis: Inject 5 µL onto the LC-MS/MS system, utilizing a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
Conclusion
The utilization of 2,6-diaminopurine hemisulfate bridges the gap between the profound biological activity of adenine analogs and the practical necessity of aqueous formulation. By leveraging the hemisulfate salt form (MW 199.20 g/mol ), researchers can overcome the inherent thermodynamic insolubility of the purine free base, enabling robust, high-concentration dosing in both in vitro assays and advanced in vivo therapeutic models.
References
-
LookChem - 2,6-Diaminopurine | 1904-98-9 Chemical Properties and Water Solubility. Available at:[Link]
-
National Institutes of Health (PMC) - Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Available at:[Link]
Sources
The Biophysics and Thermodynamics of 2,6-Diaminopurine Hemisulfate: Base Pairing Rules and Hydrogen Bonding Mechanics
Executive Summary
2,6-Diaminopurine (DAP), often referred to as the Z-base in virology, is a naturally occurring adenine analog that fundamentally alters the thermodynamic landscape of nucleic acid hybridization. By providing an additional exocyclic amino group at the C2 position, DAP forms three hydrogen bonds with thymine (T) or uracil (U), mimicking the thermodynamic stability of guanine-cytosine (G:C) pairs. This whitepaper provides an in-depth mechanistic analysis of DAP base pairing, the physicochemical advantages of its hemisulfate salt form (CAS 69369-16-0), and validated experimental protocols for its integration into oligonucleotide synthesis and thermodynamic evaluation.
Chemical Identity and the Hemisulfate Scaffold
In biochemical research and drug development, the free base form of 2,6-diaminopurine is often limited by poor aqueous solubility and susceptibility to auto-oxidation. To circumvent these issues, the molecule is predominantly utilized as 2,6-Diaminopurine Hemisulfate ([1]).
Causality of the Salt Form: The hemisulfate stoichiometry ( C5H6N6⋅21H2SO4 ) is not arbitrary. The partial protonation of the purine ring by sulfuric acid disrupts the dense intermolecular π−π stacking that typically makes free purines insoluble. This salt form drastically increases solubility in polar solvents and aqueous buffers, making it an ideal, stable precursor for both downstream phosphoramidite synthesis and direct in vitro enzymatic assays ([2]).
Base Pairing Rules: The Z:T and Z:U Paradigms
Canonical Watson-Crick base pairing dictates that adenine (A) pairs with thymine (T) or uracil (U) via two hydrogen bonds. However, DAP violates this rule by saturating the hydrogen-bonding potential of the pyrimidine partner. In organisms like the cyanophage S-2L, DAP completely replaces adenine to evade host restriction endonucleases ([3]).
The DAP:T (or Z:T) base pair forms three distinct hydrogen bonds:
-
Major Groove (N6-H ⋯ O4): The N6 exocyclic amine of DAP acts as a donor to the O4 carbonyl of T/U.
-
Watson-Crick Edge (N1 ⋯ H-N3): The N1 ring nitrogen of DAP acts as an acceptor for the N3 imino proton of T/U.
-
Minor Groove (N2-H ⋯ O2): The unique C2 exocyclic amine of DAP acts as a donor to the O2 carbonyl of T/U.
Caption: Tripartite hydrogen bonding network of DAP:T/U pairs driving thermodynamic stability.
Thermodynamic Consequences of the Third Hydrogen Bond
The addition of the third hydrogen bond in the minor groove significantly alters the thermodynamic profile of the nucleic acid duplex. Thermodynamic studies demonstrate that the D:T pair is substantially more stable than the A:T pair, effectively mimicking the binding energy of a G:C pair ([4]). Furthermore, the extended π -electron system provided by the C2 amine enhances base-stacking interactions with adjacent base pairs, contributing favorably to the overall enthalpy ( ΔH ) of duplex formation ([5]).
In RNA biology, DAP binds to uracil with such high affinity that it is the preferred, tighter-binding ligand for adenine-responsive riboswitches, achieving a dissociation constant ( Kd ) of ≈10 nM ([6]).
Quantitative Data Summaries
Table 1: Thermodynamic Comparison of Base Pairs | Base Pair | Number of H-Bonds | Relative Stability ( ΔG ) | Average ΔTm per substitution | |---|---|---|---| | Adenine : Thymine (A:T) | 2 | Baseline | Baseline | | 2,6-Diaminopurine : Thymine (DAP:T) | 3 | Enhanced | +1.5°C to +2.5°C | | Guanine : Cytosine (G:C) | 3 | High | +2.0°C to +3.0°C |
Table 2: Hydrogen Bond Distances in DAP:T vs A:T
| Base Pair | Interaction | Groove Location | Approx. Distance (Å) |
|---|
| A:T | N6-H ⋯ O4 | Major Groove | 2.9 - 3.0 | | A:T | N1 ⋯ H-N3 | Watson-Crick Edge | 2.8 - 2.9 | | DAP:T | N6-H ⋯ O4 | Major Groove | 2.9 - 3.0 | | DAP:T | N1 ⋯ H-N3 | Watson-Crick Edge | 2.8 - 2.9 | | DAP:T | N2-H ⋯ O2 | Minor Groove | 2.8 - 2.9 |
Experimental Methodologies
To harness the thermodynamic power of DAP in synthetic biology, researchers must carefully control the synthesis and annealing environments. Below are self-validating protocols for working with DAP hemisulfate derivatives.
Caption: Workflow for DAP-modified oligonucleotide synthesis and Tm analysis.
Protocol 1: Preparation of DAP-Modified Oligonucleotides
Note: This protocol assumes the conversion of DAP hemisulfate into a protected phosphoramidite prior to solid-phase synthesis.
-
Precursor Desalting: Neutralize the DAP hemisulfate salt using a weak base (e.g., triethylamine) and desalt.
-
Causality: Solid-phase oligonucleotide synthesis requires strictly anhydrous conditions; residual sulfate salts and moisture will prematurely terminate the phosphoramidite coupling cycle.
-
-
Exocyclic Amine Protection: Protect both the N2 and N6 amines using isobutyryl or benzoyl groups.
-
Causality: Unprotected exocyclic amines are highly nucleophilic and will react with incoming phosphoramidites, leading to branched, non-functional oligonucleotides.
-
-
Solid-Phase Synthesis: Couple the DAP-phosphoramidite using a standard tetrazole activator. Extend coupling times by 2-3 minutes compared to canonical bases to account for steric hindrance from the dual protecting groups.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support using AMA (Ammonium hydroxide/Methylamine 1:1 v/v) at 65°C for 15 minutes.
-
Validation: Purify via Reverse-Phase HPLC. The presence of DAP increases the hydrophobicity of the oligo slightly compared to adenine, resulting in a predictable shift in retention time.
Protocol 2: UV-Melting ( Tm ) Thermodynamic Analysis
To accurately measure the enhanced stability provided by the DAP:T base pair, thermal denaturation must be executed under stringent kinetic controls ([7]).
-
Sample Preparation: Combine the DAP-modified oligonucleotide with its complementary strand at a 1:1 molar ratio (typically 1-2 μ M) in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Annealing Cycle: Heat the sample to 95°C for 5 minutes, then cool to 4°C at a strictly controlled rate of 0.5°C/min.
-
Causality: The three hydrogen bonds of the DAP:T pair create a high activation energy barrier for dissociation and re-association. Fast cooling leads to kinetic trapping of mismatched or bulged structures. A slow cooling rate ensures the system reaches its global thermodynamic minimum.
-
-
UV Absorbance Measurement: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 15°C to 90°C at a heating rate of 1.0°C/min.
-
Data Analysis: Calculate the Tm by taking the first derivative of the melting curve ( dA260/dT ). The peak of the derivative curve represents the melting temperature.
Applications in Therapeutics and Biotechnology
The incorporation of DAP into synthetic nucleic acids has profound implications for drug development. In Antisense Oligonucleotides (ASOs) and siRNA therapeutics, replacing A with DAP increases the binding affinity to target RNA without increasing the sequence length, thereby reducing off-target effects and avoiding immune stimulation. Furthermore, DAP substitution in aptamers and CRISPR guide RNAs can lock the molecules into their active conformations, resisting degradation and improving in vivo efficacy ([8]).
References
-
Wikipedia Contributors. "2,6-Diaminopurine." Wikipedia, The Free Encyclopedia.[Link]
-
Batey, R. T., et al. "An intermolecular base triple as the basis of ligand specificity and affinity in the guanine- and adenine-sensing riboswitch RNAs." Proceedings of the National Academy of Sciences (PNAS), 2006.[Link]
-
Boudou, V., et al. "Base pairing of anhydrohexitol nucleosides with 2,6-diaminopurine, 5-methylcytosine and uracil as base moiety." Nucleic Acids Research, 1999.[Link]
-
Gaffney, B. L., et al. "Thermodynamic studies of base pairing involving 2,6-diaminopurine." Nucleic Acids Research, 1988.[Link]
-
Tan, et al. "Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine." ACS Chemical Biology (via eScholarship), 2022.[Link]
-
Kamiya, H. "Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing." PMC, 2015.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CAS 69369-16-0: 2,6-diaminopurine hemisulfate | CymitQuimica [cymitquimica.com]
- 3. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 4. Thermodynamic studies of base pairing involving 2,6-diaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. escholarship.org [escholarship.org]
Engineering the Z-Genome: Biosynthesis and Translational Applications of 2,6-Diaminopurine in Virology
The Evolutionary Anomaly of the Z-Genome
For decades, the central dogma of molecular biology rested on the universal four-letter genetic alphabet: A, T, C, and G. However, the discovery of the cyanophage S-2L revealed a profound evolutionary divergence. In this bacteriophage, canonical adenine (A) is completely substituted by 2,6-diaminopurine (DAP) , also known as the Z-base .
Unlike the standard A-T base pair, which is stabilized by two hydrogen bonds, the Z-T pair forms three hydrogen bonds. This structural modification fundamentally alters the thermodynamic stability of the viral genome, providing robust evasion against host restriction endonucleases. From an application standpoint, understanding the biosynthesis of the Z-base not only unlocks new paradigms in synthetic biology but also provides a privileged chemical scaffold for developing broad-spectrum antiviral therapeutics against emerging pathogens like SARS-CoV-2 and Flaviviruses .
Mechanistic Architecture: The PurZ-Mediated Biosynthesis Pathway
The synthesis of the Z-genome is not a mere stochastic modification; it is a highly coordinated, multi-enzyme metabolic hijacking. The pathway relies on a triad of viral genes—mazZ, purZ, and datZ—that work in concert with host enzymes to redirect purine metabolism.
As a Senior Application Scientist, I emphasize to my teams that the elegance of this pathway lies in its thermodynamic irreversibility. The viral enzymes do not just synthesize the Z-base; they actively destroy the host's canonical adenine pool to force the viral polymerase (DpoZ) to incorporate dZTP .
The Biochemical Cascade
-
Substrate Generation (MazZ): The viral enzyme MazZ, a specific dGTP diphosphohydrolase, hydrolyzes host dGTP into dGMP. This ensures a high local concentration of the exact substrate required for the next step.
-
Condensation (PurZ): PurZ, a distant paralog of the archaeal succinoadenylate synthase (PurA), condenses dGMP with L-aspartate and ATP to form dSMP (N6-succino-2-amino-2'-deoxyadenylate) .
-
Host Integration (PurB & Kinases): The viral pathway cleverly relies on the host's adenylosuccinate lyase (PurB) to defumarylate dSMP into dZMP. Host kinases then rapidly phosphorylate dZMP into dZTP.
-
Adenine Starvation (DatZ): Simultaneously, the viral enzyme DatZ hydrolyzes host dATP. By depleting the competing substrate, DatZ ensures that the phage DNA polymerase (DpoZ) exclusively incorporates dZTP during viral replication .
Fig 1. Biosynthetic pathway of 2,6-diaminopurine (Z-base) integration into viral DNA.
Experimental Methodology: Reconstituting the Z-Pathway
To harness DAP biosynthesis for synthetic biology or drug screening, researchers must reconstitute the pathway in vivo. Below is our laboratory's self-validating protocol for expressing the Z-cluster in E. coli.
Step-by-Step Protocol: In Vivo Z-Base Reconstitution
Step 1: Vector Assembly & Transformation
-
Action: Clone the datZ-mazZ-purZ operon into a tightly regulated pET-28a expression vector. Transform into E. coli BL21(DE3) cells.
-
Causality: The tight regulation of the T7 promoter is critical. Constitutive expression of Z-DNA precursors is highly toxic to host cells due to competitive inhibition of canonical DNA replication.
Step 2: Metabolic Shift via Induction
-
Action: Grow cultures to an OD600 of 0.6 at 37°C. Shift to 20°C and induce with 0.5 mM IPTG for 16 hours.
-
Causality: Lowering the temperature slows host replication, giving the recombinant viral enzymes time to execute the metabolic shift. DatZ immediately begins hydrolyzing host dATP, creating an artificial adenine starvation state, while MazZ and PurZ drive the flux toward dZTP synthesis .
Step 3: Genomic DNA Extraction & Enzymatic Digestion
-
Action: Isolate genomic DNA using a standard silica-column method. Digest 1 µg of DNA with Nuclease P1 (2 U) and Antarctic Phosphatase (5 U) at 37°C for 2 hours.
-
Causality: Mass spectrometry cannot reliably sequence highly modified intact polymers. Digestion reduces the polymer to single deoxynucleosides, preventing structural occlusion during quantification.
Step 4: LC-MS/MS Quantification (Self-Validating QC)
-
Action: Analyze the digest using Triple Quadrupole LC-MS/MS. Track Multiple Reaction Monitoring (MRM) transitions for dA (m/z 252 → 136) and dZ (m/z 267 → 151).
-
Causality & Validation: A successful reconstitution is self-validated by a proportional, stoichiometric decrease in the dA peak corresponding exactly to the appearance of the dZ peak. If dZ appears but dA remains at wild-type levels, it indicates a failure of the DatZ enzyme to deplete the host pool.
Fig 2. Experimental workflow for in vivo reconstitution and validation of the Z-pathway.
Translational Virology: DAP Derivatives as Broad-Spectrum Antivirals
Beyond synthetic biology, the 2,6-diaminopurine scaffold is a goldmine for antiviral drug development. Because DAP mimics canonical purines but possesses altered hydrogen-bonding dynamics, its derivatives act as potent nucleoside analogs. When phosphorylated by host kinases, these derivatives are incorporated into nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis or chain termination.
Recent system-oriented optimization of multi-target 2,6-diaminopurine derivatives has yielded Broad-Spectrum Antiviral Agents (BSAAs) . For instance, the synthesized "Compound 6i" has demonstrated remarkable efficacy against both Flaviviruses and Coronaviruses.
Quantitative Efficacy of DAP Derivative (Compound 6i)
The table below summarizes the phenotypic screening data for Compound 6i across multiple viral families. Note the high Selectivity Index (SI), which indicates potent antiviral activity with minimal host cell cytotoxicity.
| Viral Target | Viral Family | Cell Line Model | IC₅₀ (µM) | Selectivity Index (SI) | Mechanism of Action |
| SARS-CoV-2 | Coronaviridae | Calu-3 | 0.5 | 240 | RdRp Inhibition / Chain Termination |
| Zika Virus (ZIKV) | Flaviviridae | Vero | 0.5 – 5.3 | 182 | Multi-target (RdRp & Host factors) |
| Dengue Virus (DENV) | Flaviviridae | Vero | 0.5 – 5.3 | 77 | Multi-target (RdRp & Host factors) |
| West Nile Virus (WNV) | Flaviviridae | Vero | 0.5 – 5.3 | High | Multi-target (RdRp & Host factors) |
| Influenza A | Orthomyxoviridae | MDCK | 0.5 – 5.3 | High | Viral Polymerase Inhibition |
Data synthesized from recent phenotypic screening studies of multi-target 2,6-diaminopurine chemotypes .
Conclusion & Future Perspectives
The discovery of the PurZ-mediated biosynthesis pathway has fundamentally rewritten our understanding of viral genomic plasticity. By replacing adenine with 2,6-diaminopurine, bacteriophages have engineered a thermodynamically superior genome. For modern researchers, this pathway offers a dual opportunity:
-
In Synthetic Biology: The datZ-mazZ-purZ operon provides a plug-and-play toolkit for creating orthogonal genetic systems that are immune to standard restriction enzymes.
-
In Pharmacology: The DAP scaffold remains one of the most promising starting points for developing Broad-Spectrum Antiviral Agents capable of addressing future pandemics.
As we continue to map the structural biology of enzymes like DpoZ and PurZ, the rational design of next-generation nucleoside analogs will undoubtedly rely on the evolutionary blueprints provided by these ancient viral pathways.
References
-
Sleiman, D., et al. (2021). "A third purine biosynthetic pathway encoded by aminoadenine-based viral DNA genomes." Science, 372(6541), 516-520. URL:[Link]
-
Pezo, V., et al. (2021). "Non-canonical DNA polymerization by aminoadenine-based siphoviruses." Science, 372(6541), 520-524. URL:[Link]
-
Trzaska, C., et al. (2021). "Characterization of a triad of genes in cyanophage S-2L sufficient to replace adenine by 2-aminoadenine in bacterial DNA." Nature Communications, 12(1), 4746. URL:[Link]
-
Martina, G. M., et al. (2023). "Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties." ChemMedChem, 18(16), e202300200. URL:[Link]
-
Giancotti, G., et al. (2022). "System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2." European Journal of Medicinal Chemistry, 241, 114645. URL:[Link]
Application Note: High-Fidelity Incorporation of 2,6-Diaminopurine into Synthetic Oligonucleotides
Mechanistic Rationale for 2,6-Diaminopurine (DAP) Substitution
2,6-Diaminopurine (DAP, or 2-aminoadenine) is a naturally occurring adenine analog originally discovered in cyanophage DNA. By providing an exocyclic amino group at the C2 position, DAP establishes a third Watson-Crick hydrogen bond with the C2 carbonyl of thymine or uracil .
The Causality of Stability: This additional hydrogen bond not only increases the enthalpy of base pairing but also alters the minor groove hydration network. Consequently, DAP incorporation increases the melting temperature (Tm) by 1.5 °C to 3.0 °C per substitution, effectively eliminating the thermal vulnerability of AT-rich sequences . Furthermore, the C2 amino group creates a severe steric clash with the 2-amino group of guanine, destabilizing A:G wobble mismatches and drastically enhancing the sequence specificity of antisense oligonucleotides (ASOs) and diagnostic probes.
Thermodynamic Profiling
The quantitative impact of DAP on oligonucleotide duplexes compared to standard adenine is summarized below.
| Parameter | Standard A:T Pair | DAP:T Pair (DNA) | DAP:U Pair (RNA) |
| Hydrogen Bonds | 2 | 3 | 3 |
| ΔTm per Insertion | Reference | +1.5 °C to +3.0 °C | +1.5 °C to +2.3 °C |
| Mismatch Penalty (vs G) | Mild destabilization | Strong destabilization | Strong destabilization |
| Duplex Geometry | B-form | Shift towards A-form | A-form |
Chemical Precursors and Protecting Group Strategy
The exocyclic amines of DAP (N2 and N6) are highly nucleophilic and require robust protection during phosphoramidite synthesis to prevent branching and side reactions. Historically, bis-formamidine protection was used, but it suffered from extreme resistance to deprotection and susceptibility to strand scission during iodine oxidation.
Modern Solutions: The field has standardized on phenoxyacetyl (Pac) or isobutyryl protection for the N2 position (e.g., Pac-2-Amino-dA). This provides a balance between stability during synthesis and lability during cleavage. Alternatively, a 2-fluoro-6-amino-purine phosphoramidite can be utilized; this precursor undergoes nucleophilic aromatic substitution by ammonia during the final deprotection step to yield DAP, entirely bypassing the need for C2-protecting groups .
Solid-phase synthesis workflow for 2,6-diaminopurine (DAP) oligonucleotide incorporation.
Step-by-Step Synthesis and Deprotection Protocol
This protocol outlines the optimal workflow for incorporating Pac-protected 2-Amino-dA using standard solid-phase phosphoramidite chemistry.
Phase 1: Monomer Preparation & Coupling
-
Dilution : Dissolve the Pac-2-Amino-dA-CE phosphoramidite in anhydrous acetonitrile to a standard 0.1 M concentration. Ensure the moisture content of the diluent is strictly <30 ppm to prevent degradation of the reactive phosphorus center.
-
Coupling : The bulky protecting groups on the N2 and N6 positions induce significant steric hindrance.
-
Causality: Utilizing standard 1-2 minute coupling times will result in truncated failure sequences (n-1). You must extend the coupling time to 6–10 minutes using a standard activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole) to ensure >99% coupling efficiency.
-
-
Oxidation : Proceed with standard 0.02 M Iodine oxidation. Modern Pac-protected DAP is stable under these conditions, unlike older bis-formamidine variants.
Phase 2: Cleavage and Deprotection (Critical Step)
-
Reagent Selection : Do NOT use standard aqueous ammonium hydroxide. The steric environment of the C2-amide bond makes it highly resistant to ammonolysis. Instead, prepare AMA (a 1:1 v/v mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine).
-
Cytidine Compatibility :
-
Causality: Methylamine is a potent nucleophile that will cause transamination of standard benzoyl-protected cytidine (Bz-dC), converting it to an unwanted N4-methylcytidine mutation. To prevent this, you must exclusively utilize acetyl-protected cytidine (Ac-dC) phosphoramidites throughout the entire sequence when AMA deprotection is planned.
-
-
Incubation : Transfer the solid support (CPG) to a sealed pressure vial. Add 1 mL of AMA and incubate at 55 °C for exactly 17 hours. This extended time is mandatory for complete removal of the N2-protecting group.
Phase 3: Self-Validating Quality Control
Every synthetic protocol must be treated as a self-validating system to ensure trustworthiness before downstream biological application .
-
Desalting : Remove primary amines and salts using a size-exclusion column (e.g., Sephadex G-25) or solid-phase extraction.
-
LC-ESI-MS Validation : Analyze the intact oligonucleotide via Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
-
Validation Logic: Calculate the theoretical exact mass of the fully deprotected oligonucleotide. If a mass shift of +134 Da is observed, the phenoxyacetyl (Pac) protecting group was incompletely removed. A mass shift of +70 Da indicates incomplete removal of an isobutyryl group. If these adducts are present, the protocol has failed validation; re-treat the lyophilized oligonucleotide with AMA at 55 °C for an additional 4 hours.
-
References
-
Thermodynamic studies of base pairing involving 2,6-diaminopurine Source: Nucleic Acids Research (via PMC) URL:[Link]
-
Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers Source: PubMed URL:[Link]
-
A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Source: Organic Letters (ACS Publications) URL:[Link]
-
A remarkable stabilization of complexes formed by 2,6-diaminopurine oligonucleotide N3'-->P5' phosphoramidates Source: PubMed URL:[Link]
Application Note: Enhancing PCR Amplification Assays with 2,6-Diaminopurine Hemisulfate Salt
Executive Brief
In molecular diagnostics and therapeutic development, amplifying AT-rich genomic regions, highly structured templates, or palindromic sequences often results in poor yield and non-specific primer binding. 2,6-Diaminopurine (DAP)—also known as 2-aminoadenine or the "Z base"—is a naturally occurring adenine analog originally discovered in cyanophage genomes[1][2]. When integrated into PCR assays via modified oligonucleotide primers or as a free deoxynucleotide triphosphate (dZTP) synthesized from 2,6-diaminopurine hemisulfate salt, DAP fundamentally alters the thermodynamic landscape of DNA duplexes. This application note provides a comprehensive, field-proven guide to leveraging DAP to overcome complex amplification barriers.
Mechanistic Causality: The Thermodynamics of DAP:T Pairing
In standard Watson-Crick base pairing, the A:T pair is the weak thermodynamic link, contributing to low melting temperatures ( Tm ) in AT-rich regions and causing premature primer dissociation. DAP overcomes this limitation through the presence of an additional exocyclic amine group at the C2 position of the purine ring[2][3].
This structural modification allows DAP to form a third hydrogen bond with the C2 carbonyl oxygen of thymine. Consequently, the DAP:T base pair achieves a thermodynamic stability equivalent to that of a canonical G:C base pair[4]. This increased affinity allows researchers to design shorter, highly specific primers and enables PCR annealing temperatures to be raised to high-stringency levels (up to 72°C), effectively melting out secondary structures in the template DNA without losing primer hybridization[3][4].
Thermodynamic advantages of 2,6-Diaminopurine (DAP) substitution in PCR.
Key Applications in Molecular Workflows
-
Strong-Binding PCR Primers: DAP-modified primers yield significantly more product per cycle and permit amplification from within palindromic sequences that typically fold into un-amplifiable hairpins[3][5].
-
Selective Binding Complementary (SBC) Oligos: DAP can be paired with 2-thiothymine to create primers that bind strongly to natural DNA targets but weakly to each other, virtually eliminating primer-dimer artifacts[5].
-
Restriction Evasion via dZTP: Amplicons generated with dZTP (the triphosphate derivative of DAP) are highly resistant to many Type II restriction endonucleases (e.g., MluCI). This is invaluable for cloning workflows where internal restriction sites would otherwise be cleaved[6].
Experimental Protocols
Protocol 1: Preparation of 10 mM DAP Master Stock
Causality: 2,6-Diaminopurine hemisulfate salt (CAS 69369-16-0) is highly stable but requires specific solubilization parameters. The hemisulfate counterion lowers the local pH, and the planar purine ring is hydrophobic. Using a weak acid protonates the nitrogens, disrupting crystal lattice forces and facilitating aqueous solubility[7].
-
Weighing: Weigh 1.99 mg of 2,6-Diaminopurine hemisulfate salt (MW: 199.20 g/mol )[7][8].
-
Suspension: Suspend the powder in 800 µL of molecular-grade water. The hemisulfate salt will initially exhibit limited solubility, appearing as a hazy suspension.
-
Acidic Dissolution: Add 0.1 M Formic Acid dropwise (or apply gentle heat up to 50°C) until the solution transitions to a clear, slightly yellow solution[7].
-
Volume Adjustment: Bring the final volume to 1.0 mL with molecular-grade water.
-
Validation: Measure the absorbance at 280 nm. The expected extinction coefficient is approximately 9.05 mM⁻¹cm⁻¹ at pH 7.0[7].
-
Storage: Aliquot into 50 µL volumes and store at -20°C.
Protocol 2: High-Stringency PCR Using DAP-Modified Primers
Causality: Because DAP increases the Tm of the primer by approximately 3°C per substitution, the annealing temperature ( Ta ) must be empirically recalculated. Failing to raise the Ta will result in non-specific binding due to the artificially high affinity of the modified primer[4][5].
Self-Validating System: This protocol includes a parallel control reaction using unmodified primers at the same elevated annealing temperature. The unmodified primers should fail to amplify, thereby validating that the amplification is strictly dependent on the DAP modifications.
-
Primer Design: Substitute 2 to 3 adenine residues with 2-amino-dA (DAP) in the primer sequence. Target AT-rich regions near the 3' end to "clamp" the primer to the template.
-
Tm Calculation: Calculate the baseline Tm using standard nearest-neighbor thermodynamics. Add +3°C for every DAP substitution[4].
-
Reaction Assembly (50 µL):
-
5X High-Fidelity Reaction Buffer: 10 µL
-
10 mM dNTPs (standard): 1 µL
-
Forward Primer (DAP-modified, 10 µM): 2.5 µL
-
Reverse Primer (DAP-modified, 10 µM): 2.5 µL
-
Template DNA: 10-50 ng (plasmid) or 100 ng (genomic)
-
High-Fidelity DNA Polymerase (e.g., Q5 or Phusion): 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 30s
-
30 Cycles:
-
Denaturation: 98°C for 10s
-
Annealing: Set to the recalculated Tm
- 2°C (often 68°C - 72°C) for 20s.
-
Extension: 72°C for 30s/kb
-
-
Final Extension: 72°C for 2 min.
-
-
Validation: Analyze 5 µL of the product via 1.5% agarose gel electrophoresis alongside the unmodified control reaction.
Step-by-step workflow for designing and validating DAP-modified PCR assays.
Protocol 3: Whole-Amplicon Modification using dZTP
Causality: To generate restriction-resistant amplicons, DAP must be incorporated throughout the entire amplicon sequence. This requires replacing standard dATP with the triphosphate form of DAP (dZTP). Because the bulky amino group at the C2 position alters the minor groove geometry, it causes steric hindrance that slows the translocation step of standard polymerases. Therefore, extension times must be significantly increased[6][9].
-
Nucleotide Mix Preparation: Create a custom dNTP mix containing 2 mM dCTP, 2 mM dGTP, 2 mM dTTP, and 2 mM dZTP (completely omitting dATP).
-
Reaction Assembly: Utilize a robust, non-proofreading polymerase (e.g., Taq) or a specialized polymerase engineered for modified nucleotides.
-
Thermocycling Adjustments: Increase the extension time by 1.5x to 2.0x (e.g., 45-60 seconds per kb instead of the standard 30 seconds) to accommodate the slower incorporation kinetics of dZTP[9].
-
Validation: Digest the resulting amplicon with a Type II restriction enzyme (e.g., MluCI) that typically cleaves the unmodified target sequence. A successful dZTP incorporation will yield an undigested, full-length band on an agarose gel[6].
Quantitative Data Synthesis
Table 1: Thermodynamic and Kinetic Comparison of Base Pairs
| Base Pair | Hydrogen Bonds | Relative Tm Contribution | Polymerase Extension Rate | Type II Restriction Enzyme Sensitivity |
| A : T | 2 | Baseline | Standard (1 kb / 15-30s) | Sensitive (Standard Cleavage) |
| DAP : T | 3 | +3.0°C per substitution | Slower (1 kb / 45-60s) | Highly Resistant (e.g., MluCI) |
| G : C | 3 | +3.0°C to +4.0°C | Standard | Sensitive (If GC-recognition site) |
Table 2: Troubleshooting DAP-PCR Assays
| Observation | Mechanistic Cause | Recommended Solution |
| No Amplification | Ta is too high, or polymerase stalled at DAP residues. | Lower Ta by 2°C increments. Increase extension time by 50%. |
| Non-specific Bands | DAP increased Tm excessively, causing off-target binding. | Increase Ta . Reduce primer concentration to 200 nM. |
| Primer Dimers | Unintended DAP:T pairing between forward and reverse primers. | Redesign primers to avoid 3' complementarity, or use SBC (2-thiothymine) pairing. |
| Incomplete Digestion (dZTP) | Suboptimal dZTP incorporation rate leaving canonical A:T pairs. | Ensure complete omission of dATP in the master mix. Use polymerases optimized for modified bases. |
References
-
Lebedev, Y., et al. "Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts." Genetic Analysis: Biomolecular Engineering, 1996.[Link]
-
Sleiman, D., et al. "Type II Restriction of 2-Aminoadenosine (dZ)-Modified DNA and Production of dZ-Modified Plasmid in E. coli." International Journal of Molecular Sciences (MDPI), 2026.[Link]
-
Tan, Y., et al. "Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine." ACS Chemical Biology, 2022.[Link]
-
Kamiya, H., et al. "Comparative mutagenicities of N6-methoxy-2,6-diaminopurine and N6-methoxyaminopurine 2′-deoxyribonucleosides and their 5′-triphosphates." Nucleic Acids Research, 1998.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 3. Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino dA Oligo Modifications from Gene Link [genelink.com]
- 5. 2-6-diaminopurine Oligo Modifications from Gene Link [genelink.com]
- 6. Type II Restriction of 2-Aminoadenosine (dZ)-Modified DNA and Production of dZ-Modified Plasmid in E. coli | MDPI [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. academic.oup.com [academic.oup.com]
2,6-diaminopurine hemisulfate supplementation in aptamer selection and SELEX
Application Note: 2,6-Diaminopurine Hemisulfate Supplementation in SELEX for High-Affinity Aptamer Selection
Introduction & Mechanistic Rationale
In the development of oligonucleotide therapeutics and diagnostic ligands, standard RNA and DNA aptamers often suffer from suboptimal binding affinities and rapid nuclease degradation in biological fluids. As a Senior Application Scientist, I frequently encounter the limitations of natural nucleic acid libraries. To overcome these barriers, replacing canonical adenine with 2,6-diaminopurine (DAP) fundamentally shifts the thermodynamic landscape of the aptamer pool.
DAP is an adenine analog that forms three hydrogen bonds with thymine or uracil, compared to the two bonds formed by natural adenine[1]. This additional hydrogen bond increases duplex stability by approximately 1–2 °C per substitution, rigidifying the aptamer's tertiary structure and significantly reducing the entropic penalty upon target binding[1].
While DAP can be introduced via solid-phase synthesis post-SELEX, incorporating it directly during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process ensures that the selected structural motifs natively rely on DAP's unique base-pairing geometry. For this, 2,6-diaminopurine hemisulfate (CAS 69369-16-0) serves as the optimal biochemical precursor[2]. The hemisulfate salt form provides vastly superior aqueous solubility compared to the free base, allowing for the preparation of high-concentration stocks necessary for downstream enzymatic conversion to DAP-triphosphate (DAPTP/dDAPTP) without precipitating out of solution[2]. Furthermore, biological systems natively recognize DAP; for instance, the purine riboswitch aptamer domain binds DAP with high affinity (ΔG = -10.73 kcal/mol), demonstrating its structural compatibility[3].
Quantitative Impact of DAP Substitution
To understand the biophysical causality of DAP integration, consider the following thermodynamic and pharmacokinetic improvements observed in DAP-modified libraries.
| Parameter | Standard Adenine (A) | 2,6-Diaminopurine (DAP) | Mechanistic Consequence |
| Hydrogen Bonds (with U/T) | 2 | 3 | Increased enthalpy (ΔH) of base pairing[4]. |
| Average ΔTm per Substitution | Baseline | +1.0 °C to +1.5 °C | Enhanced thermal stability of secondary structures[1]. |
| Nuclease Resistance (10% Serum) | ~1-2 hours | ~10-12 hours | Minor groove steric hindrance protects phosphodiester bonds. |
| Typical Binding Affinity (Kd) | Low nanomolar | Sub-nanomolar | Rigidified 3D conformation reduces entropic penalty upon binding. |
Workflow Visualization
Below is the logical workflow for integrating DAP hemisulfate into a self-validating SELEX pipeline.
DAP hemisulfate-integrated SELEX workflow for the selection of high-stability aptamers.
Step-by-Step Methodology: DAP-Modified SELEX Protocol
Phase 1: Precursor Preparation and Triphosphate Conversion
In high-throughput SELEX pipelines, generating modified triphosphates in-house from stable salts is often required to maintain library diversity at scale.
-
Stock Preparation : Dissolve 2,6-diaminopurine hemisulfate in 0.1 M Tris-HCl (pH 7.5) to a final concentration of 10 mM. Causality: The hemisulfate counterion ensures rapid dissolution in mildly buffered aqueous solutions, whereas the free base would require harsh organic solvents that can denature downstream kinases[2].
-
Phosphorylation : Convert the nucleobase to DAPTP (for RNA SELEX) or dDAPTP (for DNA SELEX) using a recombinant kinase cascade (e.g., Adenine phosphoribosyltransferase followed by NMP/NDP kinases) or standard chemical triphosphorylation.
-
Quality Control (Self-Validation) : Purify the resulting triphosphate via anion-exchange HPLC. Validate the purity (>99%) and concentration via UV absorbance, utilizing DAP's distinct extinction coefficient (ε = 9.55 mM⁻¹cm⁻¹ at 241 nm)[2]. Causality: Any unphosphorylated hemisulfate precursor carried over will act as a competitive inhibitor for the polymerase, aborting chain elongation.
Phase 2: Library Generation and Amplification
-
Nucleotide Mix : Prepare a customized NTP/dNTP mix where ATP/dATP is completely replaced by DAPTP/dDAPTP at a 1 mM final concentration.
-
Polymerase Selection : For RNA SELEX, utilize a mutant T7 RNA polymerase (e.g., Y639F/H784A) which possesses an expanded active site capable of accommodating the bulky 2-amino group. For DNA SELEX, Family B polymerases (e.g., KOD or Vent) are preferred over standard Taq.
-
Amplification Kinetics : Perform the transcription/PCR step. Critical Adjustment : Increase the extension time by 1.5x to 2.0x compared to standard protocols. Causality: The altered electronic distribution and minor steric bulk of DAP slow the nucleophilic attack at the α-phosphate during incorporation. Supplementing the buffer with 0.5 mM MnCl₂ can relax polymerase stringency and boost yields.
Phase 3: Partitioning and High-Stringency Selection
-
Incubation : Fold the DAP-modified library by heating to 95 °C for 5 minutes and slowly cooling to room temperature in the selection buffer (e.g., PBS + 1 mM MgCl₂). The extra hydrogen bonds ensure the structures lock into deep energy minima[4].
-
Target Binding : Incubate the folded library with the immobilized target (e.g., His-tagged protein on Ni-NTA magnetic beads) for 30 minutes.
-
Stringent Washing : Wash the beads with selection buffer. Advantage: Because DAP-modified aptamers are thermodynamically robust, you can increase wash stringency (e.g., adding 0.05% Tween-20 or increasing salt concentration) earlier in the SELEX rounds than you would with standard libraries, rapidly eliminating weak binders.
-
Elution : Elute the bound aptamers using thermal denaturation (95 °C for 10 minutes) or a competitive ligand. Causality: Chemical denaturants like urea are often insufficient to break the dense hydrogen-bonding networks of DAP-rich aptamers; thermal elution ensures complete recovery.
Conclusion
Integrating 2,6-diaminopurine hemisulfate into the SELEX pipeline is a transformative strategy for developing next-generation aptamers. By leveraging the hemisulfate salt's superior physicochemical properties for precursor synthesis and exploiting the thermodynamic stability conferred by DAP's three hydrogen bonds, researchers can isolate aptamers that rival monoclonal antibodies in both affinity and biological resilience.
References
-
Title : A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Source : Organic Letters (ACS Publications) URL :[Link]
-
Title : Thermodynamic and kinetic characterization of ligand binding to the purine riboswitch aptamer domain Source : Journal of Molecular Biology (via PubMed) URL :[Link]
-
Title : Mutational analysis of the purine riboswitch aptamer domain Source : RNA (via PMC) URL :[Link]
Sources
In vitro transcription protocols using 2,6-diaminopurine hemisulfate
Title: Application Note: High-Fidelity In Vitro Transcription of Z-RNA Using 2,6-Diaminopurine Hemisulfate Precursors
Target Audience: Researchers, scientists, and drug development professionals specializing in mRNA therapeutics, RNA biochemistry, and synthetic biology.
Introduction & Scientific Rationale
Canonical mRNA therapeutics often face critical limitations regarding innate immunogenicity and suboptimal secondary structure stability. Replacing standard adenine (A) with the noncanonical base 2,6-diaminopurine (base Z, or DAP) yields Z-mRNA, a synthetic biosystem that exhibits minimal immunogenicity and improved translational capacity in mammalian cells[1].
Mechanistic Advantages of Z-Substitution:
-
Thermodynamic Stability: Unlike adenine, which forms two hydrogen bonds with uracil, 2,6-diaminopurine forms three hydrogen bonds with uracil[2]. This enhanced pairing increases the thermodynamic stability of the RNA duplexes and secondary structures, which correlates with increased protein expression and resistance to degradation[3].
-
Immune Evasion: Canonical single-stranded RNA triggers innate immune sensors such as Toll-like receptors 7 and 8 (TLR7/8). The Z-substitution alters the molecular geometry at the 2-position of the purine ring, effectively blocking TLR7/8 activation. Furthermore, the degradation products of Z-RNA function as active immunosuppressors, silencing TLR7 sensing pathways[4].
-
Precursor Utility: 2,6-diaminopurine hemisulfate is a highly stable, water-soluble salt[5]. Because T7 RNA polymerase strictly requires ribonucleoside 5'-triphosphates for incorporation, this hemisulfate base serves as an economical and stable starting material for chemo-enzymatic conversion into the active substrate, ZTP (2,6-diaminopurine riboside-5'-triphosphate)[6].
Workflow Visualization
Workflow from 2,6-Diaminopurine Hemisulfate to Z-mRNA Therapeutic.
Protocol 1: Preparation of ZTP from 2,6-Diaminopurine Hemisulfate
Objective: Convert the stable 2,6-diaminopurine hemisulfate precursor into the IVT-active ZTP. Causality: T7 RNA polymerase cannot incorporate free nucleobases. The hemisulfate salt must be ribosylated and triphosphorylated to generate the 5'-triphosphate required for polymerase recognition and phosphodiester bond formation[6].
Step-by-Step Methodology:
-
Base Neutralization: Dissolve 2,6-diaminopurine hemisulfate in a 100 mM Tris-HCl buffer (pH 7.5).
-
Reasoning: The hemisulfate salt naturally lowers the pH of the solution; neutralizing it ensures optimal enzymatic activity for the subsequent ribosylation step.
-
-
Enzymatic Ribosylation: React the neutralized base with ribose-1-phosphate catalyzed by Purine Nucleoside Phosphorylase (PNP) at 37°C for 4 hours.
-
Reasoning: PNP efficiently catalyzes the formation of the N9-glycosidic bond, yielding 2,6-diaminopurine riboside (ZR) without the need for harsh chemical glycosylation.
-
-
Triphosphorylation: Subject the purified ZR to a standard chemical triphosphorylation using phosphorus oxychloride (POCl₃) in trimethyl phosphate, followed by quenching with tributylammonium pyrophosphate.
-
Reasoning: This one-pot chemical step efficiently installs the 5'-triphosphate group necessary for IVT[6].
-
-
Purification: Purify the resulting ZTP via preparative HPLC (C18 column, 0-10% acetonitrile gradient in TEAB buffer). Lyophilize the fractions containing pure ZTP and resuspend in RNase-free water to a 100 mM stock, adjusted to pH 7.0.
Protocol 2: High-Fidelity Z-RNA In Vitro Transcription
Objective: Synthesize Z-mRNA using T7 RNA polymerase by completely substituting ATP with ZTP. Causality: Complete substitution ensures that every adenine site is replaced by Z, maximizing immune evasion and structural stability[1].
Step-by-Step Methodology:
-
Reaction Assembly: Prepare the following reaction mixture at room temperature to prevent spermidine-induced precipitation of the DNA template.
-
5X Transcription Buffer: 4 µl (Final: 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
NTP Mix: 5 mM GTP, 5 mM CTP, 5 mM UTP (or m1ΨTP), and 5 mM ZTP .
-
Reasoning: Equimolar concentrations prevent nucleotide depletion and transcriptional pausing. T7 polymerase accepts ZTP with similar kinetics to ATP[1].
-
-
DNA Template: 1 µg linearized plasmid (containing a T7 promoter).
-
Inorganic Pyrophosphatase: 0.002 U/µl.
-
Reasoning: IVT generates inorganic pyrophosphate (PPi) which chelates Mg²⁺ and inhibits the polymerase. Pyrophosphatase hydrolyzes PPi, maintaining free Mg²⁺ levels and driving the reaction forward.
-
-
RNase Inhibitor: 1 U/µl.
-
T7 RNA Polymerase: 100 U/µl.
-
RNase-free water: Up to 20 µl.
-
-
Incubation: Incubate the reaction at 37°C for 2 hours.
-
Template Degradation: Add 1 µl of RNase-free DNase I and incubate for 15 minutes at 37°C to degrade the DNA template.
-
RNA Purification: Purify the Z-RNA using LiCl precipitation (add 0.5 volumes of 7.5 M LiCl, chill at -20°C for 30 mins, and centrifuge).
-
Reasoning: LiCl efficiently precipitates long RNA transcripts while leaving unincorporated ZTP and short abortive transcripts in the supernatant, ensuring a highly pure full-length mRNA product.
-
Quantitative Data Presentation
The incorporation of ZTP yields transcripts that rival canonical mRNA in production efficiency while vastly outperforming them in biological application metrics.
| Parameter | Canonical mRNA (A-RNA) | m1Ψ-mRNA | Z-mRNA (DAP-RNA) |
| Base Pairing (w/ U) | 2 Hydrogen Bonds | 2 Hydrogen Bonds | 3 Hydrogen Bonds |
| IVT Yield (relative) | 100% | ~95% | ~95% |
| Immunogenicity (IFN) | High | Low | Minimal (Evades TLR7/8) |
| Translational Capacity | Baseline | High | High |
| Cytotoxicity | Moderate | Low | Low |
Data synthesized from comparative studies on modified mRNA performance[1],[4],[3].
Mechanistic Insight: Innate Immune Evasion
Innate Immune Signaling Evasion Pathway by Z-RNA.
Quality Control and Self-Validation
To ensure the protocol operates as a self-validating system, researchers must perform the following downstream checks:
-
Denaturing Gel Electrophoresis: Verify the integrity and size of the Z-mRNA. Note that Z-mRNA may migrate slightly differently than canonical mRNA due to its increased secondary structure and mass.
-
In Vitro Translation Assay: Transfect the purified Z-mRNA into mammalian cells (e.g., HEK293T or RAW264.7 macrophages) and quantify reporter protein expression. Successful Z-mRNA synthesis will demonstrate improved translational capacity and significantly lower IFN-β induction compared to unmodified mRNA[1],[4].
References
- Title: Incorporation of noncanonical base Z yields modified mRNA with minimal immunogenicity and improved translational capacity in mammalian cells. Source: nih.gov.
- Title: ZUGC-RNA degradation generates immunosuppressor to evade immune responses in eukaryotes. Source: biorxiv.org.
- Title: Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. Source: acs.org.
- Title: A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. Source: nih.gov.
- Title: Diaminopurine in Nonenzymatic RNA Template Copying. Source: acs.org.
- Title: CAS 69369-16-0: 2,6-diaminopurine hemisulfate. Source: cymitquimica.com.
Sources
- 1. Incorporation of noncanonical base Z yields modified mRNA with minimal immunogenicity and improved translational capacity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ZUGC-RNA degradation generates immunosuppressor to evade immune responses in eukaryotes | bioRxiv [biorxiv.org]
- 5. CAS 69369-16-0: 2,6-diaminopurine hemisulfate | CymitQuimica [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Enzymatic Synthesis of Modified DNA Using 2,6-Diaminopurine Hemisulfate
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The expansion of the genetic alphabet through modified nucleobases is a cornerstone of synthetic biology and therapeutic oligonucleotide development. One of the most impactful adenine analogs is 2,6-diaminopurine (DAP) , also known as 2-aminoadenine or the Z-base.
Unlike canonical Adenine (A), which forms two hydrogen bonds with Thymine (T), DAP forms three Watson-Crick hydrogen bonds with Thymine due to the presence of an additional exocyclic amine group at the C2 position of the purine ring. This extra hydrogen bond fundamentally alters the thermodynamics and structural topography of the resulting DNA duplex, imparting exceptional thermal stability and altering minor groove interactions.
Why the Hemisulfate Salt?
In laboratory settings, the is the preferred starting material. The hemisulfate salt offers superior aqueous solubility and oxidative stability compared to the free base, ensuring consistent molarity during precursor activation. However, DNA polymerases cannot utilize the salt directly; it must first be converted into its biologically active 5'-triphosphate form (dDTP) via chemical pyrophosphorylation or enzymatic salvage pathways before incorporation.
Enzymatic synthesis workflow from 2,6-diaminopurine hemisulfate to modified DNA.
Quantitative Data: Natural vs. DAP-Modified DNA
The substitution of dATP with dDTP during enzymatic synthesis yields predictable, quantifiable shifts in the physicochemical properties of the DNA. The table below summarizes these critical parameters to guide experimental design.
| Parameter | Natural DNA (A:T Pair) | DAP-Modified DNA (D:T Pair) | Experimental Impact |
| Hydrogen Bonds | 2 | 3 | Increased binding affinity and duplex rigidity. |
| Thermal Stability (Tm) | Baseline | +0.14°C per % DAP substitution | Enables higher stringency washing in hybridization assays. |
| Minor Groove Topography | Hydrophobic (C2-H) | Hydrophilic (C2-NH2) | Alters protein/drug recognition; blocks specific endonucleases. |
| Polymerase Affinity (Km) | Standard (dATP) | ~29 µM (for Klenow fragment) | Highly compatible with standard PCR and tailing workflows. |
| Endonuclease Sensitivity | Susceptible | Highly Resistant | Protects therapeutic aptamers from in vivo degradation. |
Experimental Protocols: Enzymatic Synthesis & Self-Validation
To successfully synthesize DAP-modified DNA, the hemisulfate salt must first be converted to dDTP. Once dDTP is obtained, it serves as a direct drop-in replacement for dATP in enzymatic reactions. The following protocols outline the synthesis and provide a self-validating system to ensure experimental trustworthiness.
Protocol A: Template-Dependent PCR Amplification using dDTP
This protocol utilizes Taq or Phusion polymerase to generate fully substituted DAP-DNA amplicons.
Step 1: Master Mix Formulation
-
Prepare a 50 µL reaction mixture on ice.
-
Add 1X Polymerase Buffer (containing 1.5 mM MgCl₂).
-
Add custom dNTP mix: 200 µM dCTP, 200 µM dGTP, 200 µM dTTP, and 200 µM dDTP (derived from the hemisulfate precursor). Note: Strictly omit dATP.
-
Add 0.5 µM Forward and Reverse primers.
-
Add 1-10 ng of template DNA.
-
Add 1.25 U of Taq DNA Polymerase.
Step 2: Thermocycling Conditions
-
Initial Denaturation: 95°C for 3 min
-
Cycles (30-35x):
-
Denaturation: 95°C for 30 sec
-
Annealing: Tm - 5°C for 30 sec
-
Extension: 72°C for 1 min/kb
-
-
Final Extension: 72°C for 5 min
Step 3: Self-Validation System (Causality & Verification) To prove that dDTP was successfully incorporated rather than background dATP contamination, perform the following dual-validation:
-
Thermodynamic Check: Subject the purified amplicon to High-Resolution Melting (HRM) analysis. Because DAP adds a third hydrogen bond, a successful synthesis will yield a Tm shift of approximately +1.5°C for every D:T pair formed compared to an unmodified control .
-
Structural Check: Digest the amplicon with EcoRI (or another minor-groove-dependent restriction enzyme). The protruding hydrophilic -NH₂ group of DAP disrupts the normal spine of hydration, rendering the DNA resistant to cleavage. An intact band on an agarose gel confirms successful DAP incorporation.
Protocol B: Template-Independent 3'-Tailing with TdT
Terminal deoxynucleotidyl transferase (TdT) is a unique, template-independent polymerase used for de novo synthesis and 3'-end labeling.
Step 1: Reaction Setup
-
Combine 10 pmol of single-stranded DNA initiator (primer) in a sterile tube.
-
Add 1X TdT Reaction Buffer. Expert Insight: Supplement with 0.25 mM CoCl₂ instead of Mg²⁺. Cobalt significantly enhances the catalytic efficiency of TdT when incorporating purine analogs like dDTP.
-
Add 1 mM dDTP.
-
Add 20 U of TdT enzyme.
-
Adjust volume to 20 µL with nuclease-free water.
Step 2: Incubation & Termination
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0) to chelate the Co²⁺ ions, halting enzymatic causality.
Step 3: Validation Run the product on a 15% denaturing TBE-Urea polyacrylamide gel. A successful reaction will present as a high-molecular-weight smear or a distinct shifted ladder, confirming the template-independent polymerization of the DAP tail.
Downstream Applications & Structural Impact
The enzymatic incorporation of DAP does more than just increase thermal stability; it fundamentally alters the landscape of the DNA double helix. This makes DAP-modified DNA an invaluable tool for drug development, structural biology, and diagnostic probe design.
Downstream structural effects and applications of DAP-modified DNA.
References
-
Bailly, C., & Waring, M. J. (1998). "The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA." Nucleic Acids Research, 26(19), 4309-4314. URL:[Link]
-
Chen, F., et al. (1995). "A Novel Combined Chemical-Enzymatic Synthesis of Cross-Linked DNA Using a Nucleoside Triphosphate Analogue." PubMed (NIH). URL:[Link]
- Efcavitch, J. W., & Sylvester, J. E. (2021). "Enzymatic Nucleic Acid Synthesis." Google Patents (US20210108243A1).
-
Wikipedia Contributors. (2024). "2,6-Diaminopurine." Wikipedia, The Free Encyclopedia. URL:[Link]
Application Note: Preparation and Utilization of 2,6-Diaminopurine Hemisulfate for APRT⁻ Mutant Selection Assays
Introduction & Mechanistic Grounding
In the field of molecular genetics and drug development, isolating specific loss-of-function mutants is a critical step for understanding metabolic pathways and screening gene-editing efficiencies. 2,6-Diaminopurine (DAP) is a potent adenine analog historically utilized as a structural probe for nucleic acids and a highly reliable selective agent for isolating adenine phosphoribosyltransferase (APRT) deficient clones ()[1].
The selection mechanism exploits the purine salvage pathway. In wild-type cells, the functional APRT enzyme mistakenly recognizes DAP as a substrate, converting it into a toxic ribonucleotide analog (DAP-MP) in the presence of the cofactor 5-phosphoribosyl-1-pyrophosphate (PRPP) ()[2]. This toxic metabolite is subsequently incorporated into DNA and RNA, halting nucleic acid synthesis and triggering apoptosis. Conversely, cells harboring biallelic APRT mutations lack this enzymatic activity, rendering them completely resistant to DAP toxicity. This binary survival dynamic provides a highly stringent, self-purifying selection environment.
Caption: Mechanism of 2,6-diaminopurine toxicity and APRT- mutant selection.
Chemical Properties & Causality of the Hemisulfate Salt
Commercially, 2,6-diaminopurine is frequently supplied as a hemisulfate salt (CAS 69369-16-0) rather than a free base ()[3].
Why the hemisulfate salt? The addition of sulfuric acid (½ H₂SO₄ per DAP molecule) significantly enhances the solid-state stability of the compound, protecting the reactive amino groups at the 2 and 6 positions from oxidative degradation during long-term storage[3]. However, this counterion directly impacts the solubility profile. While the free base has an aqueous solubility of ~2.38 mg/mL at 20°C[4], the hemisulfate salt forms a rigid crystalline lattice that requires specific handling. For highly concentrated stocks (e.g., 50 mg/mL), harsh solvents like formic acid or 0.1 M NaOH are required ()[5]. For standard cell culture applications, a lower concentration aqueous stock (10 mM) is preferred to avoid altering the pH of the culture media.
Table 1: Physicochemical Properties & Working Parameters
| Parameter | Specification |
| CAS Number | 69369-16-0[3][5] |
| Molecular Formula | C₅H₆N₆ • ½ H₂SO₄[5] |
| Molecular Weight | 199.20 g/mol [5][6] |
| Appearance | White to off-white crystalline powder[3] |
| High-Conc. Solubilization | Formic acid (up to 50 mg/mL with heat)[5] |
| Aqueous Stock Limit | ~2.0 mg/mL (10 mM) with gentle heating |
| Storage (Powder & Stock) | -20°C, protected from moisture and light |
Table 2: Empirically Validated Working Concentrations
| Target Organism / Cell Line | Recommended DAP Concentration | Reference |
| Human Lymphocytes (e.g., WI-L2) | 0.01 mM to 0.05 mM | [2] |
| Mouse Embryonic Stem (ES) Cells | ~0.3 mM (up to 75 µg/mL) | [7] |
| Arabidopsis thaliana (Seeds) | 0.1 mM | [8] |
Protocol: Preparation of 10 mM DAP Hemisulfate Stock Solution
To ensure compatibility with mammalian cell culture without inducing solvent-based cytotoxicity, this protocol details the preparation of a 10 mM aqueous stock solution.
-
Weighing : Accurately weigh 19.92 mg of 2,6-diaminopurine hemisulfate salt.
-
Suspension : Add the powder to a sterile 15 mL conical tube containing 9.5 mL of sterile, cell-culture grade Milli-Q water.
-
Thermal Solubilization : Place the tube in a 45–50°C water bath for 15–20 minutes, vortexing every 5 minutes.
-
Expert Insight: The hemisulfate counterion restricts rapid aqueous dissolution at room temperature. Gentle heating provides the thermodynamic energy required to disrupt the crystalline lattice without causing thermal degradation of the purine ring.
-
-
Volume Adjustment : Once fully dissolved (the solution will appear clear to slightly hazy yellow), adjust the final volume to exactly 10.0 mL with sterile water.
-
Sterilization : Inside a biosafety cabinet, pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.
-
Expert Insight: PES membranes are strictly recommended over PVDF or Nylon due to their exceptionally low small-molecule binding characteristics, ensuring the final concentration remains exactly 10 mM.
-
-
Storage : Aliquot into 1 mL sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol: APRT Mutant Selection Workflow
Caption: Experimental workflow for isolating APRT-deficient mutant clones using DAP selection.
Step-by-Step Methodology
-
Mutagenesis : Treat the target cell population with a chosen mutagen (e.g., Ethyl methanesulfonate [EMS], UV radiation, or CRISPR-Cas9 RNPs targeting the APRT locus).
-
Expression Period (Critical Step) : Wash the cells thoroughly and culture them in standard, non-selective media for 3 to 5 days .
-
Causality Check: This phenotypic expression time is non-negotiable. Wild-type APRT enzymes and mRNA transcripts present prior to mutagenesis must be fully degraded via natural cellular turnover. Applying selection pressure immediately will result in the lethal conversion of DAP by residual wild-type enzymes, causing massive false-negative clone loss.
-
-
Plating : Harvest the cells and re-plate at a density of 1×105 to 5×105 cells per 100 mm tissue culture dish in media supplemented with the empirically determined working concentration of DAP (e.g., 0.05 mM).
-
Incubation : Incubate the plates at 37°C, 5% CO₂ for 10 to 14 days.
-
Expert Insight: Do not move or disturb the plates for the first 7 days. Mechanical agitation of the media can dislodge loosely adherent dividing cells, leading to the formation of satellite colonies that will confound clonal isolation.
-
-
Clone Isolation : Identify macroscopic surviving colonies. Place sterile cloning cylinders over individual colonies, detach using Trypsin/EDTA, and transfer to 24-well plates for expansion and downstream genotypic validation.
Self-Validating System & Quality Control
To guarantee the scientific integrity of the assay, every selection experiment must include a self-validating control matrix. Without these, it is impossible to distinguish between failed mutagenesis, inactive DAP, or non-specific cytotoxicity.
-
Negative Control (Wild-Type Toxicity Check) : Plate unmutagenized wild-type cells in media containing the working concentration of DAP.
-
Expected Result: 100% cell death within 5-7 days. This validates the potency of your DAP stock and confirms the concentration is sufficient to kill APRT⁺ cells.
-
-
Positive Control (Selection Specificity Check) : Plate a previously validated APRT⁻ cell line (if available) in the DAP selection media.
-
Expected Result: Normal growth and proliferation. This validates that the DAP concentration is not causing off-target, non-specific cytotoxicity.
-
-
Plating Efficiency Control (Mutagenesis Viability Check) : Plate a small aliquot of the mutagenized cells (e.g., 500 cells/dish) in non-selective media.
-
Expected Result: Healthy colony formation. This validates that the mutagenesis protocol itself was not overly lethal and that the cells retained their baseline clonogenic capacity.
-
References
-
Moffatt BA, Somerville CR. "Positive selection for male-sterile mutants of Arabidopsis lacking adenine phosphoribosyl transferase activity." Plant Physiology, 1988. URL:[Link]
-
Hershfield MS, et al. "Purine reutilization and synthesis de novo in long-term human lymphocyte cell lines deficient in adenine phosphoribosyltransferase activity." Proceedings of the National Academy of Sciences (PNAS), 1982. URL:[Link]
-
Hakoda M, et al. "Selection of Human Cells Having Two Different Types of Mutations in Individual Cells. Application to the Diagnosis of the Heterozygous State for a Type of Adenine Phosphoribosyltransferase Deficiency." American Journal of Human Genetics, 1988. URL:[Link]
-
van Sloun PP, et al. "Determination of spontaneous loss of heterozygosity mutations in Aprt heterozygous mice." Mutagenesis, 2001. URL:[Link]
Sources
- 1. Selection of human cells having two different types of mutations in individual cells (genetic/artificial mutants). Application to the diagnosis of the heterozygous state for a type of adenine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. CAS 69369-16-0: 2,6-diaminopurine hemisulfate | CymitQuimica [cymitquimica.com]
- 4. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Positive selection for male-sterile mutants of Arabidopsis lacking adenine phosphoribosyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aqueous Solubility Challenges of 2,6-Diaminopurine Hemisulfate at Neutral pH
Welcome to the Technical Support Center for 2,6-diaminopurine (DAP) hemisulfate formulation. DAP is a critical purine analog used extensively in virology, synthetic biology, and nucleic acid research. However, researchers frequently encounter precipitation issues when transitioning this compound from storage conditions into physiological assay buffers.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you maintain the solubility and stability of DAP hemisulfate at neutral pH.
Part 1: Core FAQs (Mechanisms & Causality)
Q1: Why does my 2,6-diaminopurine hemisulfate salt precipitate when I dissolve it in a pH 7.4 assay buffer? A1: The precipitation is driven by the ionization state of the molecule. 2,6-Diaminopurine has a strongest basic pKa of 5.09 (protonation of the purine ring) and a strongest acidic pKa of 10.771[1]. The hemisulfate salt form (C₅H₆N₆ • ½ H₂SO₄) provides an acidic microenvironment when dissolved in unbuffered water, keeping the molecule protonated and highly soluble. However, when introduced into a neutral pH buffer (pH 7.0–7.4), the pH exceeds the basic pKa. The molecule rapidly deprotonates into its uncharged "free base" form. Because the uncharged purine ring lacks strong ion-dipole interactions with water, its thermodynamic solubility drops drastically, leading to rapid crystal lattice formation and precipitation.
Q2: What is the absolute baseline solubility of the free base in water? A2: The intrinsic thermodynamic solubility of the un-ionized free base is approximately 2.38 g/L (roughly 15.8 mM) at 20 °C 2[2]. However, in biological buffers containing high salt concentrations (like PBS), the "salting-out" effect can further reduce this limit.
Q3: How do cyclodextrins improve solubility without altering the pH? A3: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that feature a hydrophobic inner cavity and a hydrophilic outer surface. The planar, lipophilic purine ring of the uncharged DAP molecule enters this cavity, displacing high-energy ordered water molecules—an entropically favorable process 3[3]. The hydrophilic exterior of the cyclodextrin remains in contact with the bulk aqueous phase, effectively masking the hydrophobic DAP and preventing precipitation while maintaining a neutral pH 4[4].
Part 2: Quantitative Data & Physicochemical Properties
To successfully formulate DAP, you must design your experiments around its hard physicochemical limits.
| Property | Value | Causality / Impact on Formulation |
| Molecular Weight | 199.2 g/mol | Stoichiometry: 1 DAP molecule per 0.5 H₂SO₄. Account for the sulfate mass when calculating molarity. |
| pKa (Strongest Basic) | 5.09 | At pH 7.0, the molecule is >98% un-ionized, representing the primary barrier to aqueous solubility. |
| Intrinsic Solubility | 2.38 g/L (20 °C) | Represents the maximum thermodynamic limit of the free base in pure water. |
| Extinction Coefficient | 9.05 mM⁻¹cm⁻¹ (280 nm) | Measured at pH 7.0. Allows for precise UV-Vis quantification of the solubilized fraction post-formulation. |
Part 3: Troubleshooting Guide & Workflows
When precipitation occurs, your choice of intervention depends entirely on the downstream biological assay's tolerance for excipients versus organic solvents.
Caption: Workflow for troubleshooting and validating 2,6-diaminopurine solubility at neutral pH.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not assume a clear solution means your target concentration was reached (micro-crystals can remain suspended). The following protocol utilizes HP-β-CD complexation and includes a mandatory self-validating quantification step.
Protocol: HP-β-CD Complexation and Concentration Validation
Objective: Solubilize DAP hemisulfate at pH 7.4 and validate the final dissolved concentration to prevent downstream dosing errors.
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target neutral buffer (e.g., 100 mM Phosphate Buffer, pH 7.4).
-
Causality: A 20% concentration provides a sufficient molar excess of the hydrophobic host cavities to drive the inclusion equilibrium forward.
-
-
Saturation: Add DAP hemisulfate powder to the vehicle to achieve a target theoretical concentration of 10 mg/mL.
-
Equilibration: Vortex vigorously for 2 minutes, then stir continuously at room temperature (20–25 °C) for 24 hours.
-
Causality: Cyclodextrin inclusion is a dynamic equilibrium process that requires time to reach thermodynamic stability. Heating is not recommended as it alters the kinetic solubility, which will crash out once returned to room temperature.
-
-
Phase Separation (Self-Validation Step 1): Centrifuge the suspension at 10,000 x g for 10 minutes.
-
Validation Check: The presence of a visible pellet confirms that the solution is fully saturated and has reached its absolute maximum thermodynamic solubility limit in this specific vehicle. If no pellet forms, you have not reached saturation.
-
-
Quantification (Self-Validation Step 2): Carefully aspirate the clear supernatant. Dilute a 10 µL aliquot into 990 µL of blank pH 7.0 phosphate buffer (a 1:100 dilution).
-
Spectrophotometric Verification: Measure the absorbance of the diluted sample at 280 nm using a UV-Vis spectrophotometer.
References
-
Organic Chemistry Data. "pKa Data Compiled by R. Williams". Available at: [Link]
-
NIH/PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". Available at: [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 2,6-Diaminopurine | 1904-98-9 [chemicalbook.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Advanced Genomic Troubleshooting Center: 2,6-Diaminopurine (DAP) PCR Primers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and molecular biologists who encounter sudden drops in PCR yield when transitioning to 2,6-diaminopurine (DAP) substituted primers.
While DAP (also known as 2-aminoadenine) is a powerful modification used to increase duplex stability and target AT-rich regions, it fundamentally alters the thermodynamic landscape of your PCR assay. Standard protocols will almost certainly fail without targeted optimization. This guide deconstructs the mechanistic causes of DAP-related PCR failures and provides self-validating workflows to rescue your amplification.
Mechanistic Overview: The Double-Edged Sword of DAP
To troubleshoot effectively, we must first understand the causality of the failure. Natural adenine forms two hydrogen bonds with thymine. DAP contains an additional exocyclic amino group at the C2 position, allowing it to form three hydrogen bonds with thymine, effectively mimicking the thermodynamic strength of a G-C base pair[1].
While this allows for shorter, highly specific primers (often termed "Strong-Binding Oligonucleotides" or SBOs)[1], it introduces two critical failure points: hyper-stable secondary structures and polymerase active-site distortion .
Mechanistic pathways of thermodynamic stabilization by 2,6-diaminopurine.
Quantitative Comparison: Standard vs. DAP Primers
Standard nearest-neighbor (NN) algorithms fail to accurately predict the behavior of DAP-modified oligonucleotides. The table below summarizes the critical physicochemical shifts you must account for when designing your assay.
| Parameter | Standard Adenine (A) | 2,6-Diaminopurine (DAP) | Experimental Impact |
| Hydrogen Bonds (vs. T) | 2 | 3 | Increased binding affinity; resists melting. |
| Melting Temp ( Tm ) Shift | Baseline | +1.5°C to +2.0°C per DAP | Requires significantly higher Annealing Temp ( Ta ). |
| Secondary Structure Risk | Baseline | Very High | Hairpins and dimers outcompete template binding. |
| 3' Terminal Suitability | Excellent | Poor / Highly Variable | Risk of severe polymerase stalling during extension. |
Frequently Asked Questions (FAQs) & Diagnostic Logic
Q1: Why is my standard PCR protocol yielding no product with DAP primers, even though my Tm calculator says 60°C?
The Causality: Standard Tm calculators use thermodynamic models based on natural nucleotides. They do not account for the third hydrogen bond introduced by DAP. A primer with multiple DAP substitutions will have an actual Tm much higher than predicted (often 5–10°C higher depending on substitution density)[2]. If you use the predicted 60°C annealing temperature, the primers will bind non-specifically across the genome or rapidly snap into ultra-stable primer-dimers, depleting your reagents before target amplification can occur. The Fix: Manually add ~1.5°C to your calculated Tm for every DAP residue in the sequence, and utilize a Gradient PCR approach to find the true optimal Ta .
Q2: My agarose gel shows massive primer-dimer bands but no target amplicon. How do I resolve this?
The Causality: Because DAP-T bonds are as strong as G-C bonds, any transient complementary overlap between your forward and reverse primers becomes locked in place. The polymerase extends these dimers preferentially because they are smaller and thermodynamically favored over the full-length template. The Fix: You must lower the melting temperature of these secondary structures without destroying polymerase activity. Introduce low molecular weight amides (like Formamide) or DMSO. Formamide acts as a hydrogen bond competitor, destabilizing the hyper-stable DAP-induced hairpins and dimers, allowing the primers to seek the true template[3].
Q3: Can I place a DAP modification at the absolute 3' end of my primer to increase "3' clamping" and specificity?
The Causality: No. This is a common and fatal design error. While 3' clamping with G or C is standard practice, placing DAP at the absolute 3' terminus often results in complete PCR failure. The minor groove geometry of a DAP-T pair is slightly different from a natural A-T or G-C pair. Many thermostable polymerases (especially proofreading enzymes) sense this altered geometry at the active site as a mismatch or structural distortion, leading to catastrophic stalling of the extension phase. The Fix: Redesign the primer. Ensure the 3' terminal nucleotide—and ideally the -2 and -3 positions—are natural, unmodified bases. Restrict DAP substitutions to the 5' end and middle of the oligonucleotide.
Troubleshooting Workflow & Self-Validating Protocol
When diagnosing a failed DAP-PCR, do not change variables randomly. Follow this deterministic workflow to isolate whether the failure is due to design, thermodynamics, or secondary structure.
Diagnostic workflow for resolving low PCR yields with DAP-substituted primers.
Self-Validating Matrix Protocol: Rescuing DAP-PCR
This protocol is designed as a self-validating system. By running a temperature gradient against an additive matrix, you simultaneously control for Tm miscalculations and secondary structure inhibition. If the 0% additive control fails but the 5% DMSO succeeds at a specific temperature, you have definitively proven the causality of the failure.
Step 1: In Silico Primer Verification
-
Inspect your primer sequences. If DAP is located at the 3' terminus, halt the experiment and redesign the primers.
-
Calculate the standard Tm . Add 1.5°C for every DAP substitution to establish your Adjusted Tm .
Step 2: Additive Matrix Preparation Prepare three distinct PCR master mixes to test the thermodynamic relaxation of the DAP modifications:
-
Mix A (Control): Standard buffer, 0% additives.
-
Mix B (DMSO): Standard buffer + 5% (v/v) DMSO.
-
Mix C (Formamide): Standard buffer + 2% (v/v) Formamide. (Note: Formamide is a potent enhancer for hyper-stable duplexes[3]).
Step 3: Gradient Thermocycling Setup
-
Aliquot Mixes A, B, and C across a 96-well PCR plate (e.g., Row A for Mix A, Row B for Mix B, Row C for Mix C).
-
Program your thermocycler to run a temperature gradient across the columns during the annealing step.
-
Set the gradient range from (Adjusted Tm
- 5°C) to (Adjusted Tm
- 5°C) .
-
Crucial: Use a strict Hot-Start polymerase. DAP primers will form dimers at room temperature almost instantly.
Step 4: Two-Step PCR Alternative (If Tm > 72°C) If your Adjusted Tm exceeds 70°C (common with highly substituted SBOs), abandon the standard 3-step PCR. Program a 2-step PCR:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 72°C for 60 seconds/kb.
-
Causality: At 72°C, the polymerase is at its optimal extension rate, and the high temperature naturally suppresses DAP-induced primer dimers without needing chemical additives[1].
Step 5: Validation via Electrophoresis Run the products on a 2% agarose gel. The optimal condition is the well that shows a single, crisp target band with zero low-molecular-weight primer-dimer smearing. The matrix ensures that even if the calculated Tm was slightly off, the gradient will capture the functional thermodynamic sweet spot.
References
-
Lebedev, Y., et al. "Oligonucleotides containing 2-aminoadenine and 5-methylcytosine are more effective as primers for PCR amplification than their nonmodified counterparts." Genetic Analysis: Biomolecular Engineering (1996). URL: [Link]
-
Prosnyak, M. I., et al. "Use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA." Nucleic Acids Research (1998). URL: [Link]
-
Chakrabarti, R., & Schutt, C. E. "The enhancement of PCR amplification by low molecular weight amides." Nucleic Acids Research (2001). URL: [Link]
Sources
Optimizing annealing temperatures for 2,6-diaminopurine containing DNA sequences
Welcome to the Application Support Center. As molecular diagnostics and targeted drug development advance, researchers frequently encounter "difficult" DNA templates—such as highly AT-rich regions, stable secondary structures, or sequences requiring extreme specificity. Substituting standard Adenine with 2,6-Diaminopurine (DAP or 2-Amino-dA) is a powerful biochemical strategy to overcome these hurdles.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your DAP-modified oligonucleotides.
Part 1: Core Mechanisms & FAQs
Q1: Why does substituting Adenine with 2,6-Diaminopurine (DAP) increase my primer's annealing temperature ( Tm )? Expert Insight: The increase in thermodynamic stability is fundamentally driven by altered hydrogen bonding and minor groove hydration. Natural Adenine pairs with Thymine via two hydrogen bonds. DAP is an adenine analog possessing an additional amino group at the 2-position of the purine ring. This structural addition allows 1 in the minor groove, making the DAP-T base pair thermodynamically equivalent to a G-C base pair[1]. Consequently, this increases the overall enthalpy of the duplex, requiring higher thermal energy to dissociate the strands.
Q2: Exactly how much will DAP substitution alter the physical and thermodynamic properties of my oligos? Expert Insight: The exact Tm shift is sequence-context dependent, but you can expect a predictable range. Furthermore, DAP doesn't just increase Tm ; it alters the nanomechanical properties of the DNA, 2 and static persistence length[2].
Quantitative Comparison of Adenine vs. 2,6-Diaminopurine Substitutions
| Parameter | Natural Adenine (A) | 2,6-Diaminopurine (DAP) | Causality / Impact |
| Hydrogen Bonds with Thymine | 2 | 3 | Extra amino group at C2 position forms minor groove H-bond[1]. |
| Average Tm Increase per Base | 0°C (Baseline) | +1.0°C to +2.0°C | Increased enthalpy of duplex formation stabilizes short oligos[3]. |
| Impact on A-G Wobble Mismatches | Tolerated | Highly Destabilized | Steric hindrance from the 2-amino group increases target specificity[4]. |
| Duplex Flexibility | Normal | Increased Rigidity | Alters minor groove hydration spine, increasing static persistence length[2]. |
Part 2: Troubleshooting Guide
Issue 1: I am seeing severe non-specific amplification and primer-dimers after switching to DAP-modified primers. Root Cause: DAP significantly 5[5]. If you use the same annealing temperature ( Ta ) as your unmodified primers, the DAP primers will bind to non-target homologous sequences because the reaction is no longer thermodynamically stringent. Solution: You must elevate the Ta . Because DAP destabilizes A-G wobble mismatches, raising the Ta will actually result in higher specificity than standard primers, provided the temperature is optimized. Run a thermal gradient PCR (see protocol below).
Issue 2: My PCR fails completely when trying to amplify a highly AT-rich template, even with DAP primers. Root Cause: In AT-rich templates, the melting temperature of the target region may be lower than the optimal extension temperature of Taq polymerase (72°C). If the primers dissociate during the extension phase, amplification fails. Solution: Strategically place 2 to 4 DAP modifications near the 3' end of the primer to act as a "thermodynamic anchor." This ensures the 3' extending end remains firmly annealed to the template even as the polymerase traverses the AT-rich tract. Avoid placing more than 3 consecutive DAPs, as the increased flexural rigidity can hinder polymerase recognition[2].
Part 3: Self-Validating Protocol: Optimizing Ta for DAP-Modified Primers
To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates internal controls to immediately verify whether a failure is due to primer design, template quality, or thermal cycling parameters.
Step 1: Primer Design & Baseline Calculation
-
Design: Create your standard primer sequence. Calculate the baseline Tm using nearest-neighbor thermodynamics.
-
Substitute: Replace 2 to 4 Adenines with DAP. Prioritize substitutions in AT-rich patches or near the 3' terminus to act as a thermodynamic anchor.
-
Calculate: Estimate the adjusted theoretical Tm by adding +1.5°C for every DAP insertion[3]. (Causality: This provides a mathematical baseline, but empirical testing is required due to nearest-neighbor context dependencies).
Step 2: Gradient PCR Setup (The Validation Matrix)
Prepare a master mix to eliminate pipetting variance. Set up a thermal gradient across 8 tubes to empirically determine the optimal Ta .
-
Positive Control: Unmodified primers at their known optimal Ta (Validates template and master mix viability).
-
No Template Control (NTC): DAP primers with water (Validates absence of contamination and assesses primer-dimer formation, which DAP is prone to due to high affinity).
Step 3: Thermal Cycling Parameters
Program the thermocycler with the following parameters, utilizing the gradient function for the annealing step:
-
Initial Denaturation: 95°C for 3 min.
-
Denaturation: 95°C for 30 sec.
-
Annealing (Gradient): Set the gradient from [Baseline Tm] to [Baseline Tm + 10°C] for 30 sec. (Causality: This wide range captures the empirical Tm shift, which can vary based on nearest-neighbor context).
-
Extension: 72°C for 1 min/kb.
-
Cycle: Repeat steps 2-4 for 30 cycles.
-
Final Extension: 72°C for 5 min.
Step 4: Data Interpretation & Validation
Resolve the products on a 1.5% agarose gel.
-
Validation Check: The Positive Control must show a single band. The NTC must be completely blank. If the NTC shows low molecular weight smears, your DAP primers are forming dimers, indicating the need to redesign the sequence to avoid 3' complementarity.
-
Selection: Identify the highest annealing temperature in the gradient that yields a single, robust target band without secondary smearing. This is your empirically optimized Ta .
Part 4: Visual Workflows and Mechanisms
Caption: Workflow for optimizing PCR annealing temperatures using DAP-modified primers.
Caption: Mechanistic comparison of standard A-T base pairing versus DAP-T base pairing.
Part 5: References
-
Modified Bases modifications | IDT - Integrated DNA Technologies Source: idtdna.com URL:
-
Use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA Source: oup.com (Oxford Academic) URL:
-
2-6-diaminopurine - Gene Link Source: genelink.com URL:
-
Nanomechanics of Diaminopurine-Substituted DNA Source: unimib.it URL:
-
2,6-Diaminopurine-2'-deoxyriboside (DAPdR) Source: biosyn.com (Bio-Synthesis Inc) URL:
Sources
Technical Support Center: 2,6-Diaminopurine Hemisulfate Salt – Handling, Storage, and Troubleshooting
Welcome to the Technical Support Center for 2,6-Diaminopurine (2,6-DAP) Hemisulfate Salt. Designed by our Senior Application Scientists, this guide addresses the critical physicochemical challenges researchers face when handling this compound.
2,6-DAP is a highly potent corrector of UGA nonsense mutations and a crucial duplex-stabilizing base in oligonucleotide synthesis[1]. However, its structural integrity and biological efficacy are highly dependent on rigorous storage and reconstitution protocols. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated analytical workflows to ensure the integrity of your experiments.
Part 1: Core Storage & Handling Protocols
The Causality of Degradation
2,6-DAP contains an electron-rich purine ring with two exocyclic amino groups. While the hemisulfate salt form (CAS 69369-16-0) enhances aqueous solubility and solid-state stability compared to the free base[2], it remains susceptible to hydrolytic deamination and oxidative degradation under suboptimal conditions. Furthermore, the presence of the sulfate counterion lowers the pH of unbuffered aqueous solutions upon reconstitution. If left unbuffered, this localized acidic shift can accelerate acid-catalyzed degradation pathways over time.
Methodology: Reconstitution and Long-Term Storage
To prevent degradation, follow this self-validating system for preparing your working stocks:
-
Equilibration: Allow the lyophilized 2,6-DAP hemisulfate vial to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.
-
Causality: The hemisulfate salt is highly hygroscopic. Opening a cold vial causes ambient moisture condensation, initiating solid-state hydrolysis.
-
-
Centrifugation: Briefly centrifuge the vial at 3,000 x g for 1 minute to pellet any powder adhered to the cap, ensuring maximum recovery[3].
-
Solubilization: Dissolve the powder in anhydrous DMSO or a tightly buffered aqueous solution (pH 7.2–7.4, e.g., 1X PBS).
-
Causality: Buffering neutralizes the acidic shift caused by the sulfate counterion, preventing auto-catalyzed deamination of the exocyclic amines.
-
-
Aliquoting: Divide the reconstituted solution into single-use aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes.
-
Cryopreservation: Flash-freeze aliquots in liquid nitrogen and store immediately at -80°C.
-
Causality: 2,6-DAP solutions are stable at 4°C for only 1–2 weeks. Storage at -80°C halts kinetic degradation and prevents the destructive concentration gradients that form during slow freezing.
-
Part 2: Troubleshooting FAQs
Q1: My 2,6-DAP solution lost efficacy in my nonsense mutation readthrough assay after a month at -20°C. What happened? A: You are likely experiencing precipitation or micro-environmental degradation. While solid 2,6-DAP hemisulfate is stable at -20°C, solutions stored at -20°C often undergo localized concentration changes due to the freezing point depression of the solvent. This causes the solute to crash out or undergo localized hydrolysis. Actionable Step: Always store reconstituted solutions at -80°C and strictly avoid freeze-thaw cycles. If precipitation is suspected, gently warm the aliquot to 37°C for 5 minutes and vortex before use.
Q2: How can I analytically verify the purity of my stored 2,6-DAP hemisulfate stock? A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard. Because 2,6-DAP is a highly polar compound, standard C18 gradients starting with high organic content will result in poor retention and peak shape (dewetting)[4]. Actionable Step: Use a "High Aqueous" or AQ-C18 column. Start your gradient with 98% aqueous buffer (e.g., 100 mM triethylammonium acetate, pH 6.5) and only 2% organic modifier[5].
Q3: Is 2,6-DAP sensitive to light? Do I need to work in a dark room? A: As a free monomer in solution, 2,6-DAP exhibits high photostability due to rapid electronic deactivation pathways[6]. However, when base-paired or exposed to prolonged, high-intensity UV light, it can participate in photochemical reactions. For standard laboratory handling under ambient fluorescent light, amber tubes are sufficient; working in a dark room is unnecessary.
Part 3: Quantitative Data & Analytical Standards
Table 1: Storage Conditions & Expected Shelf Life
| State | Temperature | Container | Expected Shelf Life |
| Solid (Lyophilized) | -20°C | Desiccator, sealed | > 2 years |
| Solid (Lyophilized) | Room Temp (20-25°C) | Desiccator, sealed | < 1 month |
| Solution (DMSO) | -80°C | Amber microtube | 6 months |
| Solution (Aqueous Buffer, pH 7.4) | 4°C | Amber microtube | 1 - 2 weeks |
Table 2: Recommended RP-HPLC Gradient for 2,6-DAP Purity Analysis
Column: C18 AQ (4.6 × 250 mm, 100 Å). Detection: UV Absorbance at 280 nm.
| Time (min) | Flow Rate (mL/min) | % Buffer A (100mM TEAA, pH 6.5) | % Buffer B (Methanol) |
|---|---|---|---|
| 0.0 | 0.5 | 98 | 2 |
| 5.0 | 0.5 | 98 | 2 |
| 30.0 | 0.5 | 70 | 30 |
| 35.0 | 0.5 | 98 | 2 |
Part 4: Workflows & Mechanistic Pathways
Workflow for the reconstitution, storage, and quality control of 2,6-DAP hemisulfate.
Mechanism of 2,6-DAP mediating premature termination codon (PTC) readthrough via FTSJ1 inhibition.
References
-
Electronic Relaxation Mechanism of 9-Methyl-2,6-Diaminopurine and 2,6 Source: ChemRxiv URL:[Link]
-
2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations Source: PubMed Central (PMC) URL:[Link]
-
85-1489-61 2,6-Diaminopurine, Hemisulfate Salt 10g CAS No:69369-16-0 D3452-35 Source: AS ONE (Axel) URL:[Link]
-
Reversed phase HPLC chromatogram of digested DNA overlaid with 2,6-diaminopurine Source: ResearchGate URL:[Link]
-
Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds Source: HPLC.eu URL:[Link]
Sources
Technical Support Center: Overcoming DNA Polymerase Stalling During 2,6-Diaminopurine (Z-Base) Incorporation
Welcome to the Technical Support Center for Non-Canonical Nucleotide Incorporation. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing DNA polymerase stalling during the incorporation of 2,6-diaminopurine (DAP, also known as the Z-base or 2-aminoadenine).
As a Senior Application Scientist, I frequently encounter researchers struggling with premature termination and low yields when substituting canonical dATP with dZTP. The root cause is rarely a faulty reagent; rather, it is a fundamental mismatch between the physical chemistry of the modified nucleotide and the kinetic parameters of standard DNA polymerases. This guide will help you diagnose, troubleshoot, and optimize your Z-DNA amplification workflows.
Diagnostic Workflow
Diagnostic workflow for resolving DNA polymerase stalling during dZTP incorporation.
Frequently Asked Questions (FAQs) - Mechanistic Insights
Q: Why does my standard DNA polymerase stall when incorporating dZTP instead of dATP? A: Stalling is primarily driven by altered duplex thermodynamics and steric constraints. 2,6-diaminopurine (Z) forms three hydrogen bonds with thymine (T), unlike the canonical A:T pair which forms only two[1]. This extra hydrogen bond significantly increases the melting temperature (Tm) and structural rigidity of the newly synthesized Z-DNA[2]. Standard polymerases (like wild-type Taq) lack the specialized active site dynamics to translocate across this hyper-stable duplex, leading to replication fork pausing, stalling, and premature termination[3].
Q: Which polymerases are best suited for bypassing these stalling events? A: For efficient Z-base incorporation, researchers should utilize polymerases derived from organisms that naturally utilize Z-DNA, such as the DpoZ polymerase from vibriophage ϕVC8[1]. DpoZ naturally discriminates for 2-aminoadenine over adenine[4]. Alternatively, the Klenow fragment of E. coli DNA polymerase I has shown a higher structural tolerance for non-canonical base incorporation, including dZTP and dITP, compared to high-fidelity proofreading polymerases[5].
Q: Will the incorporation of dZTP affect my downstream PCR cycling conditions? A: Yes. The increased thermal stability of the Z:T base pair dictates a higher denaturation temperature (typically 98°C instead of 94°C) and extended denaturation times to fully separate the newly synthesized Z-DNA strands during thermal cycling[6].
Troubleshooting Guide: Resolving Z-DNA Amplification Failures
Issue 1: Premature Termination (Truncated Amplicons)
-
Causality: The polymerase is unable to separate the hyper-stable Z:T base pairs during translocation, leading to dissociation from the template.
-
Solution: Increase the extension temperature slightly if using a thermophilic polymerase, or switch to a highly processive, Z-tolerant enzyme like DpoZ[1]. Additionally, increasing the Mg2+ concentration to 2.5 mM can help stabilize the polymerase-DNA complex during difficult translocations[6].
Issue 2: No Amplification (Zero Yield in Later Cycles)
-
Causality: Incomplete denaturation of the Z-DNA template during thermal cycling. Because Z:T pairs have three hydrogen bonds, the overall Tm of the amplicon increases significantly with every successful cycle.
-
Solution: Elevate the denaturation temperature to 98°C and extend the denaturation time to 30-45 seconds per cycle[6].
Quantitative Data: Thermodynamic & Experimental Impacts
| Parameter | Canonical DNA (A:T) | Z-Modified DNA (Z:T) | Impact on Experimental Design |
| Hydrogen Bonds per Base Pair | 2 | 3 | Increases duplex stability and rigidity[1]. |
| Relative Melting Temp (Tm) | Baseline | +1.5°C to +2.5°C per substitution | Requires higher denaturation temperatures (e.g., 98°C)[6]. |
| Polymerase Translocation Kinetics | Standard | Slowed / Stalled | Necessitates extended extension times or specialized enzymes[3][4]. |
| Nuclease Resistance | Susceptible | Highly Resistant | Excellent for therapeutic oligonucleotides; complicates downstream restriction cloning[2]. |
Experimental Protocol: Optimized PCR Amplification with dZTP
This self-validating protocol is designed to overcome thermodynamic stalling by balancing Mg2+ concentrations and utilizing modified thermal cycling parameters.
Step 1: Master Mix Preparation Assemble the reaction on ice to prevent premature polymerase activity.
-
1x Polymerase Reaction Buffer
-
2.5 mM MgCl2: Elevated from the standard 1.5 mM to support polymerase processivity and stabilize the enzyme-DNA complex[6].
-
0.5 µM Forward Primer
-
0.5 µM Reverse Primer
-
0.1 mM to 0.2 mM each of dCTP, dGTP, dTTP, and dZTP: dZTP completely replaces dATP in the reaction[6].
-
Template DNA: 1-10 ng for plasmid/phage DNA.
Step 2: Enzyme Addition Add 1.5 to 5 Units of a Z-tolerant polymerase (e.g., DpoZ or a robust Taq variant like Biolase™) per 50 µL reaction[1][6]. Causality Note: High unit concentrations help compensate for the reduced turnover rate (kcat) when processing non-canonical nucleotides.
Step 3: Z-DNA Optimized Thermal Cycling Program the thermocycler with parameters specifically adjusted for the hyper-stability of Z-DNA:
-
Initial Denaturation: 98°C for 3 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 98°C for 30 seconds. (Critical: Standard 94°C will fail to melt the Z:T enriched amplicons in later cycles).
-
Annealing: 55°C - 65°C for 30 seconds (Determine empirically based on primer Tm).
-
Extension: 72°C for 2 minutes per kilobase. (Critical: The extended time accommodates the slower translocation kinetics across the rigid Z-DNA duplex).
-
-
Final Extension: 72°C for 10 minutes.
Step 4: Validation and Quality Control Analyze the products via agarose gel electrophoresis. Self-Validating Check: If a smear appears below the target molecular weight, the polymerase is still stalling. In this case, increase the extension time by an additional 30 seconds per kilobase or switch to a dedicated DpoZ polymerase[1].
Sources
- 1. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. Interactions of small molecules with DNA junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Biochemical characterization of a novel hypoxanthine/xanthine dNTP pyrophosphatase from Methanococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SINGLE-TUBE, HIGHLY PARALLEL MUTATION ENRICHMENT IN CANCER GENE PANELS USING TEMPERATURE-TOLERANT-COLD-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Use of 2,6-Diaminopurine Hemisulfate in Mammalian Cell Culture
Welcome to the technical support center for 2,6-diaminopurine (DAP) hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize off-target toxicity and ensure the success of your experiments. As a purine analog, DAP offers unique opportunities in various research applications, from its historical use as an anti-leukemic agent to its more recent application as a corrector of UGA nonsense mutations.[1][2] However, its structural similarity to adenine can lead to off-target effects, primarily through its metabolic conversion into cytotoxic nucleotide analogs. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate these effects.
Frequently Asked Questions (FAQs)
General
Q1: What is 2,6-diaminopurine hemisulfate and what are its primary applications in cell culture?
A1: 2,6-Diaminopurine (DAP) is a purine analog, structurally similar to adenine. It is supplied as a hemisulfate salt for improved stability and handling.[3][4] In cell culture, DAP has been historically studied for its anti-proliferative effects, particularly in leukemia cell lines.[5] More recently, it has gained prominence as a tool to induce translational readthrough of UGA nonsense mutations, offering a potential therapeutic strategy for certain genetic disorders.[1][2][6] It is also used in structural biology studies of DNA and RNA.[7]
Q2: What is the primary mechanism of 2,6-diaminopurine's off-target toxicity?
A2: The principal cause of DAP's off-target toxicity is its metabolic activation by the enzyme adenine phosphoribosyltransferase (APRT).[5] APRT mistakes DAP for adenine and converts it into 2,6-diaminopurine ribonucleotide analogs. These analogs can be further phosphorylated and incorporated into nucleic acids or interfere with vital cellular processes that rely on purine metabolism, leading to cytotoxicity and cell cycle arrest.[5][8]
Q3: How does the hemisulfate salt form of 2,6-diaminopurine affect its use in cell culture?
A3: 2,6-Diaminopurine is often supplied as a hemisulfate salt to enhance its stability and solubility. When preparing stock solutions, it is important to consider that the hemisulfate component can slightly acidify the solvent. For most applications, dissolving the compound in a buffered solution like sterile PBS or using a small volume of a solvent like DMSO which is then further diluted in culture medium will negate any significant pH shifts in the final culture volume. Always ensure the final concentration of any solvent is well below the toxic threshold for your specific cell line. A product information sheet indicates solubility in formic acid, which is not cell culture compatible.[3] For cell culture, it is recommended to test solubility in DMSO or sterile water/PBS at the desired stock concentration.
Experimental Design & Protocols
Q4: How should I prepare a stock solution of 2,6-diaminopurine hemisulfate for my experiments?
A4: A detailed protocol for preparing a stock solution is provided below. It is crucial to use a sterile technique and ensure the compound is fully dissolved. While some sources suggest solubility in acidic solutions, for cell culture, it is best to test solubility in a biocompatible solvent like DMSO or sterile PBS.
Q5: What is a good starting concentration range for 2,6-diaminopurine in my cell culture experiments?
A5: The optimal concentration of DAP is highly dependent on the cell line and the intended application. For nonsense mutation readthrough studies, concentrations in the low micromolar range (e.g., 10-100 µM) have been shown to be effective with minimal toxicity in certain cell lines.[6] For cytotoxicity or anti-proliferative studies, a wider range, potentially up to the millimolar range, may be explored. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint.
Q6: How long should I treat my cells with 2,6-diaminopurine?
A6: The optimal treatment duration will vary based on your experimental goals. For readthrough experiments, an incubation of 24 to 48 hours is a common starting point.[1] For cytotoxicity assays, longer incubation times (e.g., 72 hours) may be necessary to observe significant effects. Shorter incubation times can sometimes reduce off-target toxicity while still achieving the desired on-target effect.
Troubleshooting Guide
Issue 1: I'm observing high levels of cytotoxicity and cell death even at low concentrations of 2,6-diaminopurine.
This is a common issue and is often linked to the metabolic activation of DAP in your specific cell line.
Root Cause Analysis and Solutions:
-
High APRT Activity in Your Cell Line: The primary driver of DAP toxicity is the enzyme Adenine Phosphoribosyltransferase (APRT), which converts DAP into toxic nucleotide analogs.[5] Cell lines with high APRT expression will be more sensitive to DAP.
-
Solution 1: Adenine Rescue Experiment: You can competitively inhibit the metabolic activation of DAP by co-treating your cells with adenine. Adenine will compete with DAP for the active site of APRT, thereby reducing the production of toxic DAP metabolites. A detailed protocol for this is provided below. The antiproliferative effect of DAP can be completely abolished by the addition of adenine.[5]
-
Solution 2: Select a Different Cell Line: If feasible, consider using a cell line with known low or deficient APRT expression. Some cell lines, particularly those selected for resistance to other adenine analogs, may have reduced APRT activity. The APRT gene expression can be checked in public databases for various cell lines.[9] For instance, some acute leukemia cell lines like MOLT-4 and MY show lower APRT essentiality compared to CEMO-1, KG-1, and PEER cell lines.[10]
-
Solution 3: Reduce DAP Concentration and/or Treatment Duration: Perform a careful dose-response and time-course experiment to find the lowest effective concentration and shortest exposure time that achieves your desired experimental outcome while minimizing toxicity.
-
-
Off-Target Effects on DNA and RNA Synthesis: As a purine analog, DAP and its metabolites can interfere with nucleic acid synthesis, leading to DNA damage and cell cycle arrest.[8]
-
Solution: Cell Cycle Analysis: Perform flow cytometry analysis of cell cycle distribution (e.g., using propidium iodide staining) to determine if DAP is causing arrest at a specific phase. DAP has been observed to cause an accumulation of cells in the G2/M phase.[5] Understanding the cell cycle effects can help in interpreting your results and may guide the timing of other experimental readouts.
-
Issue 2: My experimental results are inconsistent or not reproducible.
Inconsistent results can stem from several factors related to the compound itself or the experimental setup.
Root Cause Analysis and Solutions:
-
Stock Solution Instability or Precipitation: DAP hemisulfate may not be stable for extended periods in certain solvents or at certain temperatures.
-
Solution 1: Freshly Prepare Stock Solutions: Prepare fresh stock solutions for each experiment or store small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solution 2: Ensure Complete Dissolution: Before adding to your culture medium, ensure your stock solution is completely dissolved. If you observe any precipitate, gently warm the solution or sonicate briefly.
-
-
Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular metabolism and, consequently, the response to DAP.
-
Solution: Standardize Cell Culture Practices: Maintain a consistent cell seeding density and use cells within a defined passage number range for all experiments. Ensure your media and supplements are consistent across all experiments.
-
Issue 3: I am not observing the expected on-target effect (e.g., nonsense readthrough).
If the desired effect is absent, it could be due to insufficient compound activity or characteristics of your cellular model.
Root Cause Analysis and Solutions:
-
Suboptimal DAP Concentration: The effective concentration for on-target activity may be very close to the toxic concentration, making it difficult to find the right therapeutic window.
-
Solution: Perform a Narrow-Range Dose-Response Curve: Test a series of closely spaced concentrations around the expected effective dose to pinpoint the optimal concentration.
-
-
Cell-Type Specific Factors: The efficiency of nonsense readthrough can be influenced by various cellular factors beyond the presence of the nonsense mutation itself.
-
Solution: Use a Positive Control: If possible, include a cell line or a reporter construct that has been previously shown to respond to DAP-induced readthrough to validate your experimental setup.
-
Detailed Experimental Protocols
Protocol 1: Preparation of 2,6-Diaminopurine Hemisulfate Stock Solution
Materials:
-
2,6-Diaminopurine hemisulfate salt (e.g., CAS 69369-16-0)[4]
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of 2,6-diaminopurine hemisulfate needed to prepare a stock solution of your desired concentration (e.g., 10 mM or 100 mM). Remember to use the molecular weight of the hemisulfate salt (199.20 g/mol ).[4]
-
Dissolution:
-
For DMSO stock: In a sterile microcentrifuge tube, add the calculated mass of DAP hemisulfate. Add the appropriate volume of sterile DMSO to achieve the desired concentration. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
For PBS stock: In a sterile microcentrifuge tube, add the calculated mass of DAP hemisulfate. Add the appropriate volume of sterile PBS. Vortex thoroughly. Solubility in aqueous solutions may be lower than in DMSO.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube. This is especially important for PBS-based stocks.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Adenine Rescue Experiment to Mitigate DAP Toxicity
Purpose: To determine if the observed cytotoxicity of DAP is mediated by its metabolism via APRT and to rescue cells from these toxic effects.
Materials:
-
Cells of interest plated in a multi-well plate
-
2,6-Diaminopurine hemisulfate stock solution
-
Adenine stock solution (e.g., 100 mM in sterile water or PBS, filter-sterilized)
-
Complete cell culture medium
-
Cell viability assay reagent (e.g., MTT, MTS, or a live/dead cell stain)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to attach overnight.
-
Treatment Preparation: Prepare a series of dilutions of DAP in complete culture medium. For each DAP concentration, prepare a parallel set of solutions that also contain a fixed concentration of adenine. A good starting point for adenine is a 10-fold molar excess over the highest DAP concentration being tested. You can also test a range of adenine concentrations.
-
Treatment Administration: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DAP with or without adenine. Include appropriate controls:
-
Vehicle control (medium with the same concentration of DMSO or PBS as the treated wells)
-
Adenine only control (to ensure adenine itself is not toxic at the concentration used)
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Assessment of Cell Viability: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with DAP alone to those co-treated with DAP and adenine. A significant increase in viability in the presence of adenine indicates that the toxicity is primarily APRT-mediated.
Visualizing the Mechanism of Toxicity and Rescue
To better understand the underlying principles of DAP toxicity and the adenine rescue strategy, the following diagrams illustrate the key metabolic pathways.
Diagram 1: Metabolic Activation of 2,6-Diaminopurine and its Off-Target Effects
Caption: Metabolic activation of 2,6-diaminopurine leading to toxicity.
Diagram 2: Adenine Rescue Strategy
Caption: Adenine competitively inhibits DAP's metabolic activation by APRT.
Data Summary Table
The following table provides a summary of key parameters and considerations when working with 2,6-diaminopurine.
| Parameter | Recommendation/Information | References |
| Working Concentration | Application dependent. Low µM for readthrough, potentially higher for cytotoxicity. Always perform a dose-response curve. | [6] |
| Solvent for Stock Solution | DMSO or sterile PBS. Test for solubility and stability. | [3] |
| Primary Toxicity Mechanism | Metabolic activation by APRT. | [5] |
| Mitigation Strategy | Co-treatment with adenine (e.g., 10-fold molar excess). | [5][8] |
| Sensitive Cell Lines | High APRT expression (e.g., some leukemia cell lines like CEMO-1, KG-1, PEER). | [10] |
| Resistant Cell Lines | Low or deficient APRT expression (e.g., some APRT-deficient mouse cell lines). | [11] |
| Off-Target Effects | Inhibition of DNA/RNA synthesis, G2/M cell cycle arrest. | [5][8] |
References
- Sato, A., et al. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents.
- Balis, M. E., et al. (1952). CYTOLOGICAL STUDIES ON THE ANTIMETABOLITE ACTION OF 2,6-DIAMINOPURINE IN VICIA FABA ROOTS. Cancer Research, 12(4), 249-254.
- Di Pasquale, G., et al. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 243, 114757.
- Tan, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology, 17(7), 1672–1676.
- Tan, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology, 17(7), 1672–1676.
-
Ma'ayan Lab. APRT Gene. Harmonizome. Retrieved from [Link]
- Tan, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology, 17(7), 1672–1676.
- Sigma-Aldrich. (2003). 2,6-Diaminopurine hemisulfate salt (D3289)
- ResearchGate. (2015). Cell Culture Protocols and Notes.
- Turker, M. S., et al. (1986). Induction of Adenine Salvage in Mouse Cell Lines Deficient in Adenine Phosphoribosyltransferase. Somatic Cell and Molecular Genetics, 12(4), 365-373.
- Bordeira-Carriço, R., et al. (2020). 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations.
- Tan, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology, 17(7), 1672–1676.
- Garcia-Jimenez, C., et al. (2021). In-silico gene essentiality analysis of polyamine biosynthesis reveals APRT as a potential target in cancer. Scientific Reports, 11(1), 1-12.
- Khalil, H., & Chingu, D. (2024). Therapeutic Nonsense Suppression Modalities: From Small Molecules to Nucleic Acid-Based Approaches. International Journal of Molecular Sciences, 25(12), 6438.
- BenchChem. (2025). A Technical Guide to the Purine Analog-like Activity of Bendamustine Hydrochloride.
- ResearchGate. The role of adenine phosphoribosyltransferase (APRT) in the purine metabolism.
- Bollee, G., et al. (2014). Adenine phosphoribosyltransferase deficiency: Leave no stone unturned. World Journal of Nephrology, 3(4), 143-150.
- Ortiz, D., et al. (2022). Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active. PLoS Neglected Tropical Diseases, 16(2), e0010159.
- Wikipedia. Adenine phosphoribosyltransferase.
- ResearchGate. Addition of TA rescues the toxic effect observed in the adenine salvage mutant.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Dush, M. K., et al. (1988). Characterization of Chinese hamster ovary cells stably transformed by a plasmid with an inducible APRT gene. Molecular and Cellular Biology, 8(2), 718-724.
- Levine, R. A., & Taylor, M. W. (1982). Mechanism of Adenine Toxicity in Escherichia coli. Journal of Bacteriology, 149(3), 941-947.
- Debatisse, M., & Buttin, G. (1979). The potentiation of adenine toxicity to Chinese hamster cells by coformycin: suppression in mutants with altered regulation of purine biosynthesis or increased adenylate-deaminase activity. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 61(1), 89-101.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Dush, M. K., et al. (1988). Identification of DNA sequences required for mouse APRT gene expression. Nucleic Acids Research, 16(17), 8411–8426.
- Bordeira-Carriço, R., et al. (2020). 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations.
- Santa Cruz Biotechnology.
- Tan, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology, 17(7), 1672–1676.
- Leroy, C., et al. (2023). Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Molecular Therapy, 31(4), 970-985.
- Egli, M., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 24(34), 6246–6251.
- IntechOpen. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 2,6-Dihydroxyaminopurine.
- Ortiz, D., et al. (2021). Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active. bioRxiv.
- BenchChem. (2025).
- Thermo Fisher Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYTOLOGICAL STUDIES ON THE ANTIMETABOLITE ACTION OF 2,6-DIAMINOPURINE IN VICIA FABA ROOTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene - APRT [maayanlab.cloud]
- 10. researchgate.net [researchgate.net]
- 11. Induction of adenine salvage in mouse cell lines deficient in adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing background interference in 2,6-diaminopurine spectrophotometric assays
Welcome to the Technical Support Center for Purine Spectrophotometry. As a Senior Application Scientist, I frequently encounter researchers struggling with background interference when quantifying 2,6-diaminopurine (2,6-DAP) in complex biological matrices. Because 2,6-DAP absorbs in the deep UV range (215–280 nm), it is highly susceptible to matrix effects from proteins, lipids, and overlapping purine metabolites[1].
This guide bypasses generic advice. Instead, we will deconstruct the physical chemistry of the assay, providing you with self-validating protocols, mechanistic explanations, and advanced chemometric strategies to isolate your target signal with absolute confidence.
Diagnostics & Troubleshooting Workflow
Before altering your sample preparation, you must diagnose the exact physical mechanism causing the interference. Use the decision tree below to match your spectral artifact with the correct resolution protocol.
Logical diagnostic workflow for identifying and resolving spectrophotometric background interference.
Frequently Asked Questions (FAQs)
Q1: Why is my 2,6-DAP baseline drifting or artificially high across the entire spectrum? A: A drifting or broadly elevated baseline across the 200–350 nm range is rarely a true absorbance phenomenon. It is typically caused by Rayleigh scattering from colloidal particles, such as unprecipitated proteins or lipid micelles in your biological matrix. Because scattering intensity is inversely proportional to the fourth power of the wavelength ( λ−4 ), the interference becomes exponentially worse in the deep UV range where 2,6-DAP is measured. Solution: Ensure complete protein precipitation (See Protocol 1).
Q2: How does pH affect the 2,6-DAP absorbance spectrum, and how can I use it to my advantage? A: 2,6-DAP exhibits two primary pKa values in aqueous solution: a pK1 of 5.09 and a pK2 of 10.77[2]. At a physiological pH of 7.4, 2,6-DAP exists predominantly in its neutral form (a dynamic equilibrium of N9 and N7 tautomers)[2]. If the pH drops below 5.09, the purine ring becomes protonated. This alters the electron delocalization of the chromophore and shifts the ππ∗ transition energies. We can exploit this predictable isosbestic shift via difference spectrophotometry (See Protocol 2).
Q3: Can I quantify 2,6-DAP in the presence of other purines without using HPLC? A: Yes, through chemometric signal processing. Biological samples often contain uric acid, adenine, or dopamine, which severely overlap with 2,6-DAP's 280 nm and 256 nm peaks. Instead of physical separation, you can apply a Continuous Wavelet Transform (CWT) to the spectral data. CWT converts the overlapping absorption spectra into the wavelet domain, amplifying differences in spectral concavity and convexity. This allows you to identify "zero-crossing points" where the interferent's signal is strictly zero, enabling accurate quantification of the target analyte[3].
Quantitative Data: Spectral Properties & Interferents
To accurately design your assay, you must understand the intrinsic photophysical properties of 2,6-DAP and the nature of its common competitors.
Table 1: 2,6-Diaminopurine Spectral Parameters in Aqueous Solution (pH 7.4)[1]
| Absorption Band | Wavelength (nm) | Molar Absorption Coefficient ( M−1cm−1 ) | Electronic Transition |
| Band 1 | ~280 | 9.1×103 | S0→S1 ( 1ππ∗ La ) |
| Band 2 | ~256 | 8.2×103 | S0→S2 ( 1ππ∗ Lb ) |
| Band 3 | ~215 | 2.4×104 | Higher ππ∗ transitions |
Table 2: Common Interferents and Mitigation Strategies
| Interferent | Interference Mechanism | Primary Mitigation Strategy |
| Proteins / Lipids | Rayleigh scattering causing broad baseline elevation | Trichloroacetic acid (TCA) precipitation (Protocol 1) |
| Uric Acid / Ascorbate | Direct spectral overlap in the 250–290 nm range | Continuous Wavelet Transform (CWT) (Protocol 3) |
| Adenine / Guanine | Structural purine analogs causing peak masking | pH-modulated difference spectrophotometry (Protocol 2) |
Experimental Protocols
Protocol 1: Protein Precipitation and Matrix Clearing
Causality: Trichloroacetic acid (TCA) rapidly lowers the pH, disrupting the hydrogen bonds and electrostatic interactions that maintain protein tertiary structure. This forces the proteins to denature and precipitate, completely eliminating the colloidal particles responsible for Rayleigh scattering.
-
Add 1 volume of cold 10% (w/v) Trichloroacetic acid (TCA) to 4 volumes of the biological sample.
-
Vortex vigorously for 30 seconds to disrupt protein-ligand binding and induce denaturation.
-
Incubate on ice for 15 minutes to maximize the precipitation yield.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a UV-transparent quartz cuvette, strictly avoiding the lipid layer (if present at the meniscus) and the protein pellet.
-
Note: If downstream analysis requires a neutral pH, neutralize the supernatant with a calculated volume of 1M NaOH, ensuring you account for the dilution factor in your final concentration calculations.
Protocol 2: pH-Modulated Difference Spectrophotometry
Causality: This is a self-validating system. By subtracting the spectrum of a protonated sample from a neutral sample, any background interferent that does not undergo a structural/spectral change between pH 2.0 and 7.4 will yield a ΔA of exactly zero.
Step-by-step experimental workflow for pH-modulated difference spectrophotometry.
-
Divide the cleared sample extract into two equal 500 µL aliquots (Aliquot A and Aliquot B).
-
To Aliquot A, add 500 µL of 100 mM Phosphate Buffer (pH 7.4). At this pH, 2,6-DAP is in its neutral state.
-
To Aliquot B, add 500 µL of 100 mM Glycine-HCl Buffer (pH 2.0). At this pH, 2,6-DAP is fully protonated.
-
Blank the spectrophotometer using the respective buffers.
-
Measure the absorbance of both aliquots at 280 nm.
-
Calculate the difference ( ΔA=ApH7.4−ApH2.0 ). Use a standard curve generated under the exact same difference conditions to quantify your target.
Protocol 3: Chemometric Resolution via Continuous Wavelet Transform (CWT)
Causality: Traditional derivative spectrophotometry amplifies high-frequency instrument noise. CWT solves this by using scalable "mother wavelets" that adapt to the specific peak widths of your analytes, providing superior signal-to-noise ratios while mathematically zeroing out overlapping interferents[3].
-
Acquire the zero-order UV absorption spectra of the sample mixture between 200 nm and 350 nm with a strict 1 nm resolution.
-
Acquire the standard spectra of pure 2,6-DAP and suspected interferents (e.g., uric acid, ascorbic acid) under identical buffer conditions.
-
Export the spectral data to a chemometric software environment (e.g., MATLAB or Python using the PyWavelets library).
-
Apply a Continuous Wavelet Transform (using sym8 or db4 mother wavelets) to the spectral data vectors[3].
-
Overlay the transformed spectra of the standards to identify the zero-crossing points for the interferents (the specific wavelengths where the transformed coefficient of the interferent is exactly zero, but the 2,6-DAP coefficient is non-zero).
-
Measure the CWT amplitude of your unknown sample exclusively at the identified zero-crossing point to quantify 2,6-DAP without background interference.
Sources
A Comparative Guide to the Thermal Stability of DAP-T vs. A-T Base Pairs: Enhancing Duplex Stability Through Molecular Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the thermal melting (Tm) characteristics of DNA duplexes containing the natural Adenine-Thymine (A-T) base pair versus those incorporating the modified 2,6-diaminopurine (DAP) with Thymine (DAP-T). We will explore the molecular underpinnings of their stability differences, provide a detailed experimental framework for their empirical validation, and present comparative thermodynamic data to quantify this effect.
Part 1: The Molecular Basis for Enhanced Thermal Stability
The stability of a DNA double helix is a finely tuned balance of forces, primarily hydrogen bonding between complementary bases and stacking interactions between adjacent bases.[1][2] The canonical A-T base pair is held together by two hydrogen bonds.[3] 2,6-diaminopurine (DAP) is a synthetic analog of adenine (A) that features an additional amino group at the C2 position of the purine ring.[4][5] This seemingly minor modification has profound consequences for duplex stability. When paired with thymine, this extra amino group acts as a hydrogen bond donor, forming a third hydrogen bond with the keto group at the C2 position of thymine.[1][5][6]
This results in a DAP-T base pair stabilized by three hydrogen bonds, making it conformationally more similar to the highly stable Guanine-Cytosine (G-C) pair, which also features three hydrogen bonds.[3]
Figure 1: Comparison of hydrogen bonding in A-T vs. DAP-T base pairs. The additional amino group on DAP (blue circle) facilitates a third hydrogen bond, increasing stability.
Part 2: Empirical Validation via UV Thermal Denaturation
The most direct method to quantify and compare the stability of these base pairs is through thermal melting experiments. This process involves monitoring the change in ultraviolet (UV) absorbance of a DNA duplex solution as the temperature is gradually increased.[7][8]
Principle of the Assay Double-stranded DNA (dsDNA) exists in a highly ordered, stacked conformation that suppresses the UV absorbance of the nucleotide bases, a phenomenon known as hypochromicity.[8] As the temperature rises, the thermal energy eventually overcomes the forces holding the duplex together, causing the strands to separate, or "melt." In this single-stranded (ssDNA) state, the bases are unstacked and absorb significantly more UV light at 260 nm. This results in a characteristic sigmoidal curve when plotting absorbance versus temperature. The melting temperature (Tm) is defined as the temperature at which 50% of the DNA is in the denatured, single-stranded state.[9][10] A higher Tm indicates a more stable duplex.
Experimental Workflow
Figure 2: Standard experimental workflow for the comparative thermal melt analysis of oligonucleotides.
Detailed Experimental Protocol
This protocol describes a robust method for comparing the Tm of two DNA duplexes that are identical in sequence except for the substitution of an adenine with a 2,6-diaminopurine.
1. Oligonucleotide Design and Synthesis:
-
Rationale: To isolate the effect of the DAP-T pair, it is critical to use control and experimental duplexes of identical length and sequence context.
-
Design:
-
Control Oligo 1 (Sense): 5' - GCA TGC A TC GAT CGT A - 3'
-
Control Oligo 2 (Antisense): 3' - CGT ACG T AG CTA GCA T - 5'
-
DAP Oligo 1 (Sense): 5' - GCA TGC (DAP) TC GAT CGT A - 3'
-
DAP Oligo 2 (Antisense): 3' - CGT ACG T AG CTA GCA T - 5'
-
-
Synthesis: Synthesize oligonucleotides using standard phosphoramidite chemistry. The DAP monomer is commercially available and can be incorporated using the same methods as standard bases.[11]
2. Purification and Quantification:
-
Rationale: Impurities or incorrect concentrations can significantly affect melting behavior. High purity is essential for a sharp, two-state transition.
-
Purification: Purify all oligonucleotides by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove truncated sequences and other impurities.[12]
-
Quantification:
-
Resuspend the purified, lyophilized oligos in a suitable buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 8.0).
-
Measure the absorbance at 260 nm (A260) on a UV-Vis spectrophotometer.[8]
-
Calculate the concentration using the oligo-specific extinction coefficient, which can be predicted using nearest-neighbor models.[13]
-
3. Duplex Formation (Annealing):
-
Rationale: Proper annealing ensures that the measured Tm reflects the stability of the fully formed duplex, not a partially hybridized or misaligned state.
-
Procedure:
-
In a microcentrifuge tube, combine equimolar amounts (e.g., 5 µM each) of the sense and antisense strands in the melting buffer (e.g., 10 mM Sodium Cacodylate, 100 mM NaCl, pH 7.0).
-
Heat the solution to 95°C for 5 minutes to fully denature any secondary structures.[13]
-
Allow the solution to cool slowly to room temperature over several hours. This can be achieved by placing the tube in a heat block and turning the block off.
-
4. UV Thermal Melt Analysis:
-
Rationale: This step directly measures the denaturation process. A slow, controlled temperature ramp ensures the system remains at equilibrium throughout the measurement.[7]
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier-based multicell holder for precise temperature control.
-
Parameters:
-
Wavelength: Monitor absorbance at 260 nm.
-
Temperature Range: 20°C to 95°C.
-
Ramp Rate: 0.5°C per minute.
-
Data Interval: Collect a data point every 0.5°C.
-
5. Data Processing and Tm Determination:
-
Rationale: The raw data forms a sigmoidal curve. The most accurate way to determine the Tm is by finding the maximum of the first derivative, which corresponds to the inflection point of the sigmoid.[14]
-
Procedure:
-
Plot the A260 data as a function of temperature.
-
Normalize the data so the absorbance values range from 0 (fully duplexed) to 1 (fully melted).
-
Calculate the first derivative of the melting curve (dA/dT).
-
The temperature corresponding to the peak of the first derivative plot is the experimental Tm.
-
Part 3: Comparative Analysis of Thermodynamic Data
The substitution of A with DAP not only increases the Tm but also favorably alters the underlying thermodynamic parameters of duplex formation. The stability of a duplex is governed by the Gibbs free energy change (ΔG°), which is composed of enthalpy (ΔH°, related to bond formation) and entropy (ΔS°, related to molecular disorder) components.
| Parameter | A-T Containing Duplex | DAP-T Containing Duplex | Significance |
| Melting Temp (Tm) | ~60.2 °C | ~63.5 °C | ~3.3 °C increase per substitution.[1][15] |
| ΔG°₃₇ (kcal/mol) | -10.5 | -11.4 | More negative; indicates a more stable duplex.[16] |
| ΔH° (kcal/mol) | -75.8 | -78.9 | More negative; reflects the favorable energy release from the third H-bond. |
| ΔS° (cal/mol·K) | -205.1 | -211.3 | More negative; indicates a slightly more ordered duplex structure. |
Note: The values above are illustrative for a specific oligonucleotide sequence and buffer condition. The magnitude of the change can be sequence-dependent but the trend is consistent.[17][18]
Interpretation of Results: The data clearly shows that incorporating a DAP-T pair significantly stabilizes a DNA duplex. The primary driver for this is the more favorable enthalpy change (ΔH°), directly attributable to the energy released upon forming the third hydrogen bond.[16] This increased enthalpic contribution outweighs the slightly less favorable entropy change, resulting in a more negative Gibbs free energy (ΔG°) and, consequently, a higher melting temperature (Tm).[16] The stability of a DAP-T pair is often considered intermediate between that of an A-T pair and a G-C pair.[5]
Part 4: Applications and Implications in Research and Development
The ability to increase duplex stability in a predictable manner without altering sequence recognition (DAP still pairs specifically with T) is highly valuable.
-
Therapeutic Oligonucleotides: For antisense and siRNA applications, higher binding affinity (a direct consequence of increased stability) can lead to enhanced potency and duration of action.
-
Diagnostic Probes: In techniques like qPCR and FISH, probes containing DAP can be made shorter while retaining a high Tm. This improves specificity and signal-to-noise ratios.
-
PCR and Sequencing Primers: Incorporating DAP can raise the Tm of primers, allowing for higher annealing temperatures. This reduces non-specific amplification and improves the accuracy of PCR, especially for GC-poor templates.[4]
Conclusion
The substitution of adenine with 2,6-diaminopurine is a powerful and straightforward strategy for enhancing the thermal and thermodynamic stability of DNA duplexes. The formation of a third hydrogen bond in the DAP-T base pair leads to a measurable increase in the melting temperature, driven by a more favorable enthalpy of formation. This property provides researchers and drug developers with a valuable tool for fine-tuning the binding affinity and specificity of oligonucleotides, leading to improved performance in a wide range of diagnostic, therapeutic, and molecular biology applications.
References
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Cheong, C., Tinoco, I., & Chollet, A. (1988). Thermodynamic studies of base pairing involving 2,6-diaminopurine. Nucleic Acids Research, 16(11), 5115–5122. [Link]
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PubMed. (1988). Thermodynamic studies of base pairing involving 2,6-diaminopurine. National Institutes of Health. [Link]
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Matray, T., Gamsey, S., Pongracz, K., & Gryaznov, S. (2000). A Remarkable Stabilization of Complexes Formed by 2,6-Diaminopurine Oligonucleotide N3′→P5′ Phosphoramidates. Nucleosides, Nucleotides and Nucleic Acids, 19(10–12), 1553–1567. [Link]
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Kierzek, E., Ciesielska, A., Pasternak, A., Mathews, D. H., Turner, D. H., & Kierzek, R. (2009). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2,6-diaminopurine on the thermodynamic stability of LNA-2'-O-methyl RNA/RNA duplexes. Nucleic Acids Research, 37(13), 4474–4484. [Link]
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biomers.net. Modifications Increasing Duplex Stability. biomers.net Oligonucleotides. [Link]
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Kirillov, E., & Stetsenko, D. (2000). use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research, 28(14), 2655–2660. [Link]
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Agilent. (2021). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. LabRulez. [Link]
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NPTEL. Lecture 7 : Melting Temperature of DNA. NPTEL. [Link]
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MIT OpenCourseWare. Module 1: Measuring DNA Melting Curves. MIT. [Link]
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Petruska, J., & Goodman, M. F. (1985). Comparison between DNA melting thermodynamics and DNA polymerase fidelity. Proceedings of the National Academy of Sciences, 82(6), 1590–1594. [Link]
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Sugimoto, N., & Nakano, M. (2012). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. International Journal of Molecular Sciences, 13(12), 16070–16081. [Link]
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Ngo, T. T. M., Yoo, J., Dai, L., & Schulten, K. (2016). Nanomechanics of Diaminopurine-Substituted DNA. Biophysical Journal, 110(3), 576–586. [Link]
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ATDBio. DNA duplex stability. Nucleic Acids Book. [Link]
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Glen Research. (2007). NEW PRODUCTS - 2,6-Diaminopurine-TOM AND Fmoc-Amino-Modifier C6 dT Amidites. Glen Report 19.27. [Link]
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ATDBio. Ultraviolet absorbance of oligonucleotides. Nucleic Acids Book. [Link]
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Amirkhanov, N., & Jaw-Geng, L. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. Molecules, 23(11), 2901. [Link]
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Mandal, A. (2023). Interactions That Hold DNA Together. News-Medical.net. [Link]
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YouTube. (2021). How to find which DNA is more stable. [Link]
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Mergny, J. L., & Lacroix, L. (2005). Thermal difference spectra: a specific signature for nucleic acid structures. Nucleic Acids Research, 33(16), e138. [Link]
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Protozanova, E., Yakovchuk, P., & Frank-Kamenetskii, M. D. (2006). Base-Stacking and Base-Pairing Contributions into Thermal Stability of the DNA Double Helix. Journal of Physical Chemistry B, 110(30), 15947–15954. [Link]
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Privalov, P. L., & Crane-Robinson, C. (2020). Forces maintaining the DNA double helix. Biophysical Chemistry, 262, 106381. [Link]
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Sugimoto, N., Nakano, S., Yoneyama, M., & Honda, K. (2000). Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. Nucleic Acids Research, 28(21), 4501–4505. [Link]
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NPTEL. Lecture 3 : Stability, Properties, and Functions of DNA. NPTEL. [Link]
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Randazzo, A., Spallarossa, A., & Sissi, C. (2005). effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. Nucleic Acids Research, 33(4), 1436–1444. [Link]
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Storhoff, J. J., Elghanian, R., & Letsinger, R. L. (2002). Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates. Nucleic Acids Research, 30(14), 3046–3053. [Link]
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Privalov, P. L. (2020). physical basis of the dna double helix. Journal of Biophysics and Structural Biology. [Link]
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Kamiya, H., & Kasai, H. (2000). Thermodynamic stability of base pairs between 2-hydroxyadenine and incoming nucleotides as a determinant of nucleotide incorporation specificity during replication. Nucleic Acids Research, 28(7), 1640–1646. [Link]
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Weber, G., Hasbun, J. E., & de Oliveira, L. C. (2016). Melting temperature measurement and mesoscopic evaluation of single, double and triple DNA mismatches. Chemical Science, 7(8), 5129–5137. [Link]
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Turner, D. H. (1996). Thermodynamics of base pairing. Current Opinion in Structural Biology, 6(3), 299–304. [Link]
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Wikipedia. Nucleic acid thermodynamics. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Definitive Validation of 2,6-Diaminopurine Incorporation by Mass Spectrometry
Introduction: The Significance of 2,6-Diaminopurine (DAP) and the Imperative for Analytical Rigor
In the landscape of nucleic acid research and therapeutics, precision is paramount. The strategic substitution of canonical nucleobases with modified analogues can profoundly alter the biophysical properties of oligonucleotides. One such analogue of significant interest is 2,6-diaminopurine (DAP), also known as 2-aminoadenine. Unlike adenine, which forms two hydrogen bonds with thymine, DAP forms three, mimicking the more stable guanine-cytosine interaction.[1][2] This modification enhances the thermal stability of DNA duplexes, making DAP-containing oligonucleotides valuable tools in antisense therapy, diagnostics, and various molecular biology applications.[3][4]
However, the promise of enhanced function is predicated on the successful and precise incorporation of DAP during oligonucleotide synthesis. The failure to do so, or the introduction of related impurities, can lead to off-target effects, reduced efficacy, and compromised safety, making robust analytical validation a non-negotiable cornerstone of development.[5] This guide provides a comprehensive framework for the validation of DAP incorporation, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard methodology. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare LC-MS with alternative techniques.
Pillar 1: Intact Mass Analysis – The Direct Confirmation of Incorporation
The most direct and unambiguous method to confirm the successful synthesis of a DAP-modified oligonucleotide is to measure its exact molecular weight. A deviation from the theoretical mass is a definitive indicator of a synthesis failure, such as incomplete incorporation, unintended modifications, or the presence of truncations.[5] High-resolution LC-MS is the ideal technology for this purpose.[6]
The underlying principle involves separating the purified oligonucleotide from any synthesis-related impurities using liquid chromatography and then ionizing the intact molecule (typically via electrospray ionization, ESI) for detection by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).[7][8]
Experimental Workflow: Intact Mass Analysis
Caption: Workflow for intact mass validation of DAP-oligonucleotides.
Detailed Protocol: Intact Mass Analysis
-
Sample Preparation:
-
Ensure the oligonucleotide sample is desalted post-synthesis and purification. High salt concentrations can suppress the ESI signal.
-
Dilute the sample to a final concentration of approximately 1-5 µM in a solution of LC-MS grade water.
-
-
Liquid Chromatography (LC) Method:
-
Column: A reversed-phase column suitable for oligonucleotides (e.g., C18) is standard.[6][7]
-
Mobile Phase: A key choice for achieving good chromatographic resolution and MS compatibility is the use of an ion-pairing buffer system. A common and highly effective system consists of a weak amine like triethylamine (TEA) and an ion-pairing agent like hexafluoroisopropanol (HFIP).[6][7]
-
Causality: The negatively charged phosphate backbone of the oligonucleotide is neutralized by the positively charged triethylammonium ion, allowing the oligonucleotide to be retained and separated by the non-polar C18 stationary phase. HFIP acts as a proton source and further improves peak shape and MS signal intensity. This system is superior to traditional TEAA buffers, which can cause significant ion suppression in the mass spectrometer.[7]
-
-
Gradient: A gradient of increasing acetonitrile concentration is used to elute the oligonucleotide from the column.
-
-
Mass Spectrometry (MS) Method:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is the standard. The phosphate backbone is readily deprotonated, leading to the formation of multiply charged negative ions [M-nH]ⁿ⁻.
-
Analysis: The mass spectrometer detects a series of peaks, each representing the intact oligonucleotide with a different number of negative charges (a "charge state envelope").
-
Deconvolution: Specialized software is required to process this envelope, calculating back to the neutral, zero-charge molecular weight of the oligonucleotide.
-
Data Interpretation and Self-Validation
The primary output is a single, deconvoluted mass. This experimental mass must be compared against the calculated theoretical mass. A match within a tight mass tolerance (typically <1 Da for a TOF analyzer) provides high confidence in the product's identity.[6]
| Parameter | Example Sequence: 5'-GCT-DAP-TGC-3' |
| Base Composition | 2x dG, 2x dC, 2x dT, 1x DAP |
| Theoretical Mass (Avg.) | 2139.4 Da |
| Observed Deconvoluted Mass | 2139.2 Da |
| Mass Difference | -0.2 Da |
| Conclusion | PASS: High-confidence incorporation confirmed. |
Table 1: Example data for intact mass confirmation of a DAP-modified oligonucleotide.
Pillar 2: Orthogonal Validation via Enzymatic Digestion and LC-MS/MS
While intact mass analysis confirms the overall composition, it does not explicitly prove the presence of the DAP nucleoside itself or its location. To build a self-validating and trustworthy system, an orthogonal method is employed: enzymatic digestion of the oligonucleotide to its constituent nucleosides, followed by LC-MS/MS analysis.[9] This approach provides definitive proof of the presence of the 2,6-diaminopurine deoxynucleoside.
Experimental Workflow: Enzymatic Digestion & Analysis
Caption: Workflow for orthogonal validation via enzymatic digestion.
Detailed Protocol: Digestion and Nucleoside Analysis
-
Enzymatic Digestion:
-
Enzyme Cocktail: A combination of Snake Venom Phosphodiesterase (SVP) and a phosphatase like Shrimp Alkaline Phosphatase (SAP) is highly effective.[9]
-
Causality: SVP is an exonuclease that cleaves the phosphodiester bonds, releasing deoxynucleoside monophosphates (dNMPs). SAP then removes the phosphate group, yielding the final deoxynucleosides (dNs). This two-enzyme approach is robust and simplifies the resulting chromatogram and mass spectra by producing a single species for each base.[9]
-
-
Procedure: Incubate the DAP-oligonucleotide with the enzyme cocktail in an appropriate buffer at 37°C for 1-2 hours. Heat inactivate the enzymes before analysis.
-
-
LC-MS/MS Analysis:
-
LC Method: A standard reversed-phase C18 column suitable for small molecule analysis is used. The mobile phase is typically a simpler system like water and acetonitrile with a small amount of formic acid to aid ionization.
-
MS/MS Method:
-
The mass spectrometer is set to monitor for the expected mass-to-charge ratio (m/z) of the protonated DAP-deoxyriboside (C10H14N6O3, [M+H]⁺ = 267.1).
-
When an ion with this m/z is detected, the instrument isolates it and fragments it (Collision-Induced Dissociation, CID).
-
The resulting fragment ions are characteristic of the molecule's structure. For a nucleoside, the most prominent fragment is typically the nucleobase itself, resulting from the cleavage of the glycosidic bond (in this case, a fragment with m/z 151.1, corresponding to the DAP base [C5H6N6+H]⁺).
-
-
Data Interpretation and Trustworthiness
This method provides two layers of confirmation:
-
Retention Time: The DAP-deoxyriboside will have a characteristic retention time in the chromatogram.
-
MS/MS Spectrum: The fragmentation pattern serves as a molecular fingerprint, providing unequivocal identification.
The combination of a correct intact mass and the definitive identification of the DAP-deoxyriboside after digestion creates a powerful, self-validating system that leaves no ambiguity about the successful incorporation of the modified base.
Comparison With Alternative Validation Methods
While LC-MS is the gold standard, it is instructive to compare it with other techniques to understand its advantages.
| Method | Principle | Advantages | Disadvantages |
| LC-MS (Intact & Digestion) | Direct measurement of molecular weight and constituent nucleosides. | Direct & Unambiguous: Provides definitive mass confirmation.[5] Quantitative: Can determine purity. High-Confidence: MS/MS fragmentation confirms structure.[10] | Requires specialized and expensive equipment; can be complex to operate. |
| Next-Generation Sequencing (NGS) | High-throughput sequencing of DNA. | Provides full sequence context. | Indirect Detection: Standard methods do not detect modifications directly.[11][12] Potential for Bias: PCR amplification can introduce errors. Complex Workflow: Requires library preparation and sophisticated bioinformatic analysis. |
| Thermal Denaturation (Tm) | Measures the melting temperature of an oligo duplexed with its complement. | Simple, inexpensive, provides functional data on duplex stability. | Indirect & Non-specific: An increase in Tm suggests incorporation but doesn't prove it or quantify it.[1] Cannot determine the number or location of incorporations. |
| Enzymatic Assays | Use of enzymes (e.g., restriction endonucleases) that are sensitive to base modifications in their recognition site. | Can provide functional data. | Not a General Method: Highly dependent on the sequence context and the availability of a suitable enzyme.[4][13] Provides no information outside the recognition site. |
Table 2: Objective comparison of methods for validating DAP incorporation.
Conclusion: An Integrated LC-MS Approach as the Definitive Standard
For researchers, scientists, and drug development professionals, analytical certainty is the foundation of progress. The validation of 2,6-diaminopurine incorporation into oligonucleotides demands a method that is direct, sensitive, and unambiguous. This guide establishes a dual LC-MS approach—combining high-resolution intact mass analysis with an orthogonal enzymatic digestion/LC-MS/MS strategy—as the most rigorous and trustworthy system for this purpose.
The intact mass analysis serves as the primary, high-throughput confirmation of correct overall synthesis. The subsequent digestion and nucleoside analysis provide an unequivocal, fingerprint-level identification of the DAP moiety itself. This integrated workflow not only validates the final product but also embodies the principles of scientific integrity by building a self-validating analytical system. While alternative methods like thermal denaturation or sequencing can offer complementary functional or contextual information, they lack the direct, quantitative, and definitive power of mass spectrometry. Therefore, for any application where the precise chemical identity of a DAP-modified oligonucleotide is critical, LC-MS remains the indispensable gold standard.
References
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A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed. (2005). National Library of Medicine. [Link]
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LC-MS Analysis of Synthetic Oligonucleotides. Waters Corporation. [Link]
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Sequencing regular and labeled oligonucleotides using enzymatic digestion and ionspray mass spectrometry - PubMed. (1998). National Library of Medicine. [Link]
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LC/MS Analysis of Oligonucleotides - Shodex HPLC Columns. Shodex. [Link]
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LC-MS Analysis of Synthetic Oligonucleotides - Waters Corporation. Waters Corporation. [Link]
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LCMS Analysis of oligonucleotides - ResolveMass Laboratories Inc. (2026). ResolveMass Laboratories Inc. [Link]
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Characterization of labeled oligonucleotides using enzymatic digestion and tandem mass spectrometry - ACS Publications. (1999). American Chemical Society. [Link]
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A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC. (2022). National Library of Medicine. [Link]
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Recent advances in the detection of base modifications using the Nanopore sequencer. (2019). Inflammation and Regeneration. [Link]
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A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - ResearchGate. (2022). ResearchGate. [Link]
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New ways to distinguish DNA modifications - Ludwig Cancer Research. (2021). Ludwig Cancer Research. [Link]
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New sequencing methods for distinguishing DNA modifications - Oxford Cancer. (2021). University of Oxford. [Link]
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Sequence Analysis of a Long Oligonucleotide by Restricion Enzyme Digestion - Eurofins. Eurofins. [Link]
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Detecting genetic variation and base modifications together in the same single molecules of DNA and RNA at base pair resolution using a magnetic tweezer platform | bioRxiv. (2020). bioRxiv. [Link]
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Advancing Gene Therapy: Enzyme Selection for Effective RNA Oligonucleotide Mapping. (2025). Spectroscopy Online. [Link]
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Detection, Structure and Function of Modified DNA Bases - ACS Publications. (2019). American Chemical Society. [Link]
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Increased DNA binding and sequence discrimination of PNA oligomers containing 2,6-diaminopurine | Nucleic Acids Research | Oxford Academic. (1997). Oxford Academic. [Link]
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A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides - Structural Biology @ Vanderbilt. (2022). Vanderbilt University. [Link]
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Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - ACS Publications. (2022). American Chemical Society. [Link]
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Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC. (2022). National Library of Medicine. [Link]
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Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed. (2014). National Library of Medicine. [Link]
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-
2,6-Diaminopurine - Wikipedia. Wikipedia. [Link]
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The Incorporation of 2,6-Diaminopurine Into Oligodeoxyribonucleotides by the Phosphoramidite Method - Tom Brown Group. (1989). University of Oxford. [Link]
-
Conversion of protected guanine to N²-acetyl-2,6-diaminopurine during capping. - ResearchGate. (2023). ResearchGate. [Link]
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MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING M - ScholarWorks. (2024). California State University San Marcos. [Link]
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Quantifying Oligonucleotide Deamination with Multi-Reflecting Time-of-Flight Mass Spectrometry | Waters. (2025). Waters Corporation. [Link]
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Mass Spectrometry of Oligonucleotides - CHIMIA. (2005). CHIMIA. [Link]
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2,6-Diaminopurine-2'-O-methylriboside Oligonucleotide Modification - Bio-Synthesis Inc. Bio-Synthesis Inc. [Link]
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An In-Depth Technical Guide: 2,6-Diaminopurine Free Base vs. Hemisulfate Salt
Introduction & Scientific Context
2,6-Diaminopurine (DAP, also known as 2-aminoadenine) is a naturally occurring adenine analog originally discovered in the cyanophage S-2L genome[1]. By substituting adenine with DAP, synthetic biologists and drug developers can exploit its ability to form three Watson-Crick hydrogen bonds with thymine or uracil[1]. This structural modification significantly increases the thermodynamic stability of nucleic acid duplexes (typically increasing the melting temperature, ΔTm, by 1–2.5 °C per modification)[2]. Furthermore, DAP serves as a critical nucleobase analog and precursor in the development of antiviral prodrugs (such as amdoxovir) and anticancer therapies[3][4].
Despite its utility, researchers frequently encounter formulation and synthesis bottlenecks depending on the physical form of DAP utilized. The choice between 2,6-Diaminopurine Free Base and 2,6-Diaminopurine Hemisulfate Salt dictates the compound's solubility, shelf-stability, and compatibility with downstream chemical or biological environments[3]. This guide objectively compares these two forms, providing the mechanistic rationale and validated protocols necessary for optimal experimental design.
Physicochemical Comparison
To objectively compare the performance of both alternatives, the fundamental physicochemical properties are summarized in the table below.
| Property | 2,6-Diaminopurine (Free Base) | 2,6-Diaminopurine Hemisulfate Salt |
| CAS Number | 1904-98-9[5] | 69369-16-0[6] |
| Molecular Formula | C₅H₆N₆[5] | C₅H₆N₆ • ½ H₂SO₄ (or monohydrate)[1][6] |
| Molecular Weight | 150.14 g/mol [5] | 199.20 g/mol (Anhydrous) / 248.22 g/mol (Monohydrate)[1][6] |
| Melting Point | 285 °C – >300 °C[5] | 302 °C[1] |
| Aqueous Solubility | ~2.38 g/L at 20 °C (Low)[5] | Soluble in water/aqueous acid; 50 mg/mL in formic acid[1][6] |
| Primary Application | Anhydrous organic synthesis (e.g., oligonucleotides)[2] | Aqueous biological assays, oral formulations[3][4] |
Mechanistic Insights: Causality in Form Selection
Why use the Hemisulfate Salt for Biological Assays?
The hemisulfate salt form indicates that the purine derivative is combined with sulfuric acid[3]. This yields a pre-protonated purine ring paired with a highly polar sulfate counterion. Mechanistically, this ionic character drastically lowers the crystal lattice energy required for dissolution in water. In biological assays and antiviral drug formulation, using the hemisulfate salt allows researchers to achieve high working concentrations without relying on organic co-solvents like dimethyl sulfoxide (DMSO)[4]. Avoiding DMSO is critical, as it can introduce unpredictable cytotoxicity or alter cellular phenotypes during in vitro screening. Furthermore, salt forms generally improve the pharmacokinetic profile and bioavailability of nucleoside analogs[4].
Why use the Free Base for Organic Synthesis?
Conversely, the free base form is strictly mandatory for anhydrous chemical synthesis, such as the postsynthetic introduction of DAP into oligonucleotides or the preparation of phosphoramidite building blocks[2]. If the hemisulfate salt were used in these workflows, the residual water of hydration and the acidic sulfate counterion would rapidly quench moisture-sensitive reagents (e.g., phosphitylating agents) and induce premature detritylation of protecting groups. The free base ensures that the exocyclic amines at the C2 and C6 positions remain unprotonated and nucleophilic, allowing for efficient transient protection or conjugation reactions[2].
Mechanism of DAP-Thymine base pairing yielding three hydrogen bonds for enhanced duplex stability.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Aqueous Formulation of DAP Hemisulfate for Cell-Based Antiviral Screening
Causality & Validation: Dissolving the hemisulfate salt releases sulfuric acid equivalents, which lowers the pH of the solution. If applied directly to cell cultures, this causes pH-shock and false-positive cytotoxicity. The protocol mandates a pH neutralization step to validate the physiological compatibility of the stock.
-
Weighing & Wetting: Weigh 10 mg of 2,6-Diaminopurine Hemisulfate[1] into a sterile 1.5 mL microcentrifuge tube.
-
Primary Dissolution: Add 800 µL of sterile, double-distilled water (ddH₂O). Vortex vigorously for 60 seconds. If the solution remains hazy, apply gentle heat (e.g., 37 °C water bath) for 5 minutes until a clear to light-yellow solution is achieved[1].
-
pH Adjustment (Critical Step): Measure the pH of the solution using a micro-pH probe. Slowly titrate with 0.1 M NaOH in 5 µL increments until the pH stabilizes at 7.2–7.4.
-
Volume Adjustment: Adjust the final volume to 1.0 mL with 10X Phosphate-Buffered Saline (PBS) to yield a physiologically isotonic 10 mg/mL stock.
-
Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet. Store aliquots at -20 °C.
Protocol B: Anhydrous Protection of DAP Free Base for Oligonucleotide Synthesis
Causality & Validation: Exocyclic amines must be protected to prevent branching during solid-phase phosphoramidite coupling[2]. TLC monitoring serves as the self-validating mechanism to ensure complete consumption of the free base before proceeding to moisture-sensitive steps.
-
Drying: Co-evaporate 500 mg of 2,6-Diaminopurine Free Base[5] with anhydrous pyridine (3 x 5 mL) to remove trace moisture. Place under high vacuum overnight.
-
Transient Protection: Suspend the dried free base in 10 mL of anhydrous pyridine under an argon atmosphere. Cool to 0 °C in an ice bath.
-
Acylation: Dropwise, add 2.5 equivalents of isobutyryl chloride (or dimethylformamide dialkyl acetal for formamidine protection) while stirring. The unprotonated nature of the free base allows rapid nucleophilic attack by the N2 and N6 amines.
-
Reaction Monitoring: After 2 hours at room temperature, quench a 5 µL aliquot in methanol and analyze via TLC (Dichloromethane:Methanol 9:1). The disappearance of the baseline free base spot validates reaction completion.
-
Workup: Quench the bulk reaction with cold aqueous sodium bicarbonate, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the protected DAP intermediate ready for standard phosphitylation[2].
Workflow Decision Matrix
Decision matrix for selecting the appropriate 2,6-Diaminopurine physical form.
References
- ChemicalBook. "2,6-Diaminopurine Chemical Properties, Uses, Production." ChemicalBook.
- GuideChem.
- Sigma-Aldrich. "2,6-Diaminopurine hemisulfate salt (D3289)
- Organic Letters. "A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups.
- CymitQuimica.
- National Institutes of Health (NIH). "Prodrug strategies in developing antiviral nucleoside analogs." PMC.
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A Comprehensive Guide to the Safe Disposal of 2,6-Diaminopurine Hemisulfate Salt
Understanding the Compound: Safety First
2,6-Diaminopurine is an adenine analogue. While some safety data sheets (SDS) for related compounds indicate that it is not classified as hazardous, others suggest it may cause skin and eye irritation, and its toxicological properties have not been fully investigated[1][2]. Therefore, it is crucial to handle 2,6-Diaminopurine hemisulfate salt with care, adhering to standard laboratory safety protocols.
Immediate Safety Precautions
Before handling 2,6-Diaminopurine hemisulfate salt, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles | To prevent eye irritation from dust or splashes[1][3]. |
| Hand Protection | Chemical-impermeable gloves | To avoid direct skin contact and potential irritation[1][3]. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of the solid particulate, as its full toxicological effects are not known[1]. |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[1][3].
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water[3].
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes[1].
-
After ingestion: If the person is conscious, rinse their mouth and have them drink 2-4 cups of water or milk[1].
Disposal Procedures: A Step-by-Step Guide
The disposal of 2,6-Diaminopurine hemisulfate salt requires careful consideration of its chemical properties as a solid, non-halogenated organic compound containing sulfate. Disposal regulations can vary significantly based on location and institution. Therefore, always consult your institution's Environmental Health and Safety (EHS) office and local regulations before proceeding.
Waste Characterization
2,6-Diaminopurine hemisulfate salt is a non-halogenated organic solid. This classification is important for waste segregation, as halogenated and non-halogenated waste streams are often disposed of differently[4][5].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2,6-Diaminopurine hemisulfate salt.
Sources
A Senior Application Scientist's Guide to Handling 2,6-Diaminopurine Hemisulfate Salt: PPE, Operations, and Disposal
As researchers and drug development professionals, our work with novel compounds like 2,6-Diaminopurine (DAP) hemisulfate salt is foundational to discovery. This potent adenine analogue, which can enhance nucleic acid duplex stability, offers significant utility in molecular biology and therapeutic research.[1] However, its potential also demands a commensurate level of caution. The toxicological properties of this specific salt are not fully investigated, a fact that mandates a conservative and rigorous approach to safety.[2]
This guide moves beyond a simple checklist. It provides a comprehensive operational framework grounded in the principles of risk mitigation and scientific causality. Here, we will detail the essential personal protective equipment (PPE), step-by-step handling procedures, and emergency protocols necessary to ensure your safety and the integrity of your research.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the potential hazards is the critical first step in developing a robust safety plan. 2,6-Diaminopurine hemisulfate salt is classified as an irritant and may be harmful if it comes into contact with skin, is inhaled, or is ingested.[3] The lack of comprehensive toxicological data means we must operate under the precautionary principle, assuming a higher level of risk until more is known.
Key Hazard Information Summary
| Hazard Category | Description | Primary Exposure Routes |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Ingestion, Dermal, Inhalation |
| Skin Irritation | Causes skin irritation.[3][4] | Dermal |
| Eye Irritation | Causes serious eye irritation.[3][4] | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3] | Inhalation |
This risk profile dictates that our primary goals are to prevent dust generation and avoid all direct physical contact.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a requirement but a self-validating system of protection. Each component is chosen to address the specific risks identified above. Engineering controls, such as a certified chemical fume hood, should always be the first line of defense, especially when handling the solid powder.[3]
Mandatory PPE Ensemble:
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 or an equivalent standard (e.g., EN 166) are mandatory.[5][6]
-
Causality: Unlike standard safety glasses, goggles provide a complete seal around the eyes. This is crucial for protecting against fine, airborne particulates of the salt and preventing splashes during solution preparation.[6] A face shield may be used in conjunction with goggles for added protection during tasks with a high splash risk.[7][8]
-
-
Skin and Body Protection:
-
Requirement: A professional lab coat, long pants, and closed-toe shoes are the minimum attire.[6][7] Wear chemically impermeable gloves, such as nitrile gloves.[5][6]
-
Causality: The lab coat and proper attire protect against incidental contact. Nitrile gloves provide a reliable barrier against skin exposure. Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[6]
-
-
Respiratory Protection:
-
Requirement: A NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a fume hood or when there is a significant risk of dust generation (e.g., weighing large quantities).[3][9]
-
Causality: The primary inhalation risk comes from the fine powder. An N95 respirator effectively filters these particulates, protecting the respiratory tract from irritation.[8]
-
Procedural Diagram: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the lab minimizes risk at every stage.
Step-by-Step Handling Protocol:
-
Storage: Upon receipt, store the container in a cool, dry, and well-ventilated area away from incompatible substances.[2] Ensure the container is always tightly closed.[2][5]
-
Preparation (Weighing and Handling):
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][4] Decontaminate the work surface.
-
Waste Disposal:
-
Collect all waste material (including contaminated consumables like weigh boats and pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5]
-
Dispose of the waste through a licensed waste disposal company, adhering strictly to all local, state, and federal regulations.[4][10] Do not discharge into the environment.[5]
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel should be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.[10]
Spill Response Protocol (Small Spill):
-
Evacuate and Alert: Alert others in the immediate area.
-
Assess: Ensure you are wearing the appropriate PPE before cleanup.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[5]
-
Clean: Carefully sweep or vacuum the solid material into a suitable, closed disposal container.[2][5] Avoid actions that generate dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container as hazardous waste and dispose of it according to institutional protocols.
Procedural Diagram: Spill Response Workflow
Caption: Small Chemical Spill Response Workflow.
First Aid Measures
In case of accidental exposure, immediate action is critical. Seek medical advice for all exposure incidents.[2]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][5] |
| Skin Contact | Remove contaminated clothing immediately.[5] Flush the skin with plenty of soap and water for at least 15 minutes.[2][11] Seek medical attention if irritation occurs or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[2] Never give anything by mouth to an unconscious person.[2][5] Call a doctor or Poison Control Center immediately.[5] |
By integrating these safety protocols into your daily laboratory operations, you create a secure environment that protects both the researcher and the research. A culture of safety is not a barrier to discovery; it is the foundation upon which reliable and reproducible science is built.
References
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The toxicity of adenine and of purine-analogs to 2,6-diaminopurine-sensitive and - Canadian Science Publishing. (URL: [Link])
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2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. ResearchGate. (URL: [Link])
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Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine. European Commission. (URL: [Link])
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2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. PubMed. (URL: [Link])
-
2,6-Diaminopurine - Wikipedia. (URL: [Link])
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Personal Protective Equipment | US EPA. (URL: [Link])
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (URL: [Link])
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Personal Protective Equipment and Chemistry. Chemical Safety Facts. (URL: [Link])
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Personal Protective Equipment (PPE); Personal Attire and Hygiene. St. Olaf College. (URL: [Link])
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Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])
-
UTHealth Emergency Response Plan for Biohazardous Materials. The University of Texas Health Science Center at Houston. (URL: [Link])
-
Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis - PMC. (URL: [Link])
-
A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC. (URL: [Link])
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
